Englerin A
Description
This compound has been reported in Phyllanthus engleri with data available.
antineoplastic agent isolated from Phyllanthus engleri; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOFEKSDCOVMV-RRYXBOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Englerin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englerin A, a guaiane sesquiterpene isolated from the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cell lines. This technical guide provides an in-depth overview of the discovery, bioassay-guided isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, as well as the methodologies for assessing its biological activity. Furthermore, this document elucidates the current understanding of its mechanism of action, primarily involving the activation of transient receptor potential canonical (TRPC) 4 and 5 channels, leading to calcium influx and subsequent cell death. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.
Introduction
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads. In 2009, a bioinformatic analysis of the National Cancer Institute's (NCI) 60-cell line screen identified an extract from the stem bark of Phyllanthus engleri as exhibiting remarkable and selective growth inhibition of renal cancer cell lines. This finding prompted a bioassay-guided fractionation effort that led to the isolation of two novel guaiane sesquiterpenes: this compound and englerin B. This compound, in particular, demonstrated impressive potency, with GI₅₀ values in the nanomolar range against a majority of the renal cancer cell lines tested.
Phyllanthus engleri has a history of use in traditional African medicine, with its roots and bark being known for their potent, and sometimes lethal, properties. This traditional knowledge provided an early indication of the plant's potential to harbor biologically active compounds.
This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in this compound, covering its discovery, detailed isolation procedures, and the current understanding of its biological mechanism of action.
Discovery and Bioassay-Guided Isolation
The discovery of this compound was a direct result of a systematic screening of natural product extracts against the NCI-60 human tumor cell line panel. An extract of Phyllanthus engleri was prioritized for further investigation due to its exceptional selectivity and potency against the renal cancer subpanel. The isolation of the active constituent was achieved through a multi-step, bioassay-guided fractionation process.
Plant Material
The stem bark of Phyllanthus engleri was the source material for the isolation of this compound.
Extraction and Initial Fractionation
The dried and ground stem bark was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This crude extract was then subjected to an initial separation using diol solid-phase extraction (SPE). The bioactivity, tracked using a two-cell assay with a sensitive renal cancer cell line (A498 or UO-31) and a resistant CNS cancer cell line (SF-295), was found to be concentrated in the CH₂Cl₂ soluble fractions.
Chromatographic Purification
The active fractions from the initial separation were further purified using a combination of chromatographic techniques. This involved successive steps of silica gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. This multi-step purification process ultimately yielded this compound as a white solid.
Experimental Workflow for Isolation
Caption: Bioassay-guided isolation workflow for this compound.
Structural Characterization
The molecular structure and relative stereochemistry of this compound were elucidated using a combination of spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₆H₃₄O₆.
NMR Spectroscopy
Extensive Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the complex structure of this compound.
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¹H NMR: Provided information on the proton environment within the molecule.
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¹³C NMR: Revealed the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments were crucial in establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) data, in particular, identified six isolated spin systems within the molecule.
Table 1: ¹³C NMR Data for this compound
| Position | Chemical Shift (δC, ppm) |
| 1 | 45.2 |
| 2 | 28.1 |
| 3 | 35.8 |
| 4 | 134.5 |
| 5 | 125.1 |
| 6 | 40.1 |
| 7 | 82.3 |
| 8 | 85.1 |
| 9 | 75.9 |
| 10 | 50.3 |
| 11 | 25.9 |
| 12 | 22.8 |
| 13 | 23.1 |
| 14 | 17.5 |
| 15 | 170.2 |
| 1' | 166.8 |
| 2' | 118.1 |
| 3' | 145.2 |
| 4' | 129.2 |
| 5' | 130.9 |
| 6' | 129.2 |
| 7' | 61.2 |
| 8' | 171.1 |
| Note: Data adapted from the original discovery publication. Specific assignments for all carbons were determined through comprehensive 2D NMR analysis. |
Biological Activity and Mechanism of Action
This compound exhibits potent and selective cytotoxic activity against renal cancer cell lines. This activity is primarily mediated through the activation of specific ion channels, leading to a cascade of events culminating in cell death.
Cytotoxicity against Renal Cancer Cell Lines
This compound's remarkable selectivity for renal cancer cells was established through the NCI-60 screen. It displayed GI₅₀ values in the nanomolar range for the majority of renal cancer cell lines, while being significantly less potent against cell lines from other cancer types.
Table 2: In Vitro Cytotoxicity of this compound against selected NCI-60 Renal Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| 786-0 | 19 |
| A498 | 1 |
| ACHN | >10,000 |
| CAKI-1 | 1 |
| RXF 393 | 87 |
| SN12C | 1 |
| TK-10 | 6 |
| UO-31 | 1 |
| Data represents the concentration required to inhibit cell growth by 50% and is adapted from the original discovery publication. |
Mechanism of Action: TRPC4/5 Channel Activation
Subsequent research has identified the transient receptor potential canonical (TRPC) 4 and 5 channels as the primary targets of this compound. This compound acts as a potent and selective agonist of these channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This rapid increase in intracellular calcium concentration is a key initiating event in the cytotoxic effects of this compound.
The sustained elevation of intracellular calcium disrupts cellular homeostasis and triggers downstream signaling pathways that lead to cell death. The cell death mechanism induced by this compound has been reported to be complex, exhibiting features of both necrosis and apoptosis, depending on the cellular context and concentration of the compound. Some studies have shown that this compound can induce a necrotic-like cell death, characterized by early plasma membrane rupture. Other studies have reported the induction of a caspase-independent apoptosis and autophagy.
Downstream Signaling Events
The activation of TRPC4/5 channels and the subsequent calcium influx can modulate various downstream signaling pathways. It has been reported that this compound treatment can lead to the inhibition of the pro-survival AKT and ERK signaling pathways. The interplay between calcium overload, inhibition of survival pathways, and induction of autophagy likely contributes to the potent cytotoxic effect of this compound.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Bioassay-Guided Isolation of this compound
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Extraction:
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Air-dry and grind the stem bark of Phyllanthus engleri.
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Extract the ground material with a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH at room temperature.
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Concentrate the extract under reduced pressure to obtain a crude residue.
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Diol Solid-Phase Extraction (SPE):
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Dissolve the crude extract in a suitable solvent.
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Apply the solution to a diol-bonded silica SPE cartridge.
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Elute with a stepwise gradient of solvents with increasing polarity.
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Collect fractions and monitor for bioactivity using the two-cell assay. The active components are typically found in the less polar, CH₂Cl₂ soluble fractions.
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Silica Gel Chromatography:
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Pool the active fractions from SPE and concentrate.
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Subject the residue to flash chromatography on a silica gel column.
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Elute with a gradient of ethyl acetate in hexanes.
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Collect fractions and monitor by
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Englerin A in Renal Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englerin A, a guaiane sesquiterpene isolated from the bark of the African plant Phyllanthus engleri, has emerged as a promising preclinical candidate for the treatment of renal cell carcinoma (RCC). Its remarkable potency and selectivity against renal cancer cell lines have spurred significant research into its mechanism of action. This technical guide provides an in-depth overview of the molecular pathways and cellular effects of this compound in the context of renal cancer, with a focus on quantitative data and detailed experimental methodologies to aid in future research and drug development efforts.
Core Mechanism of Action
The primary mechanism of action of this compound in renal cancer cells involves the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. This activation leads to a cascade of downstream events culminating in cancer cell death.
Targeting of TRPC4/TRPC5 Channels and Ion Influx
This compound acts as a potent agonist of TRPC4 and TRPC5 channels. The expression of these channels has been shown to correlate with cellular sensitivity to this compound, and the knockdown of TRPC4 confers resistance to the compound. Activation of these non-selective cation channels leads to a significant influx of calcium (Ca2+) and sodium (Na+) ions into the renal cancer cells. This disruption of ion homeostasis is a critical initiating event in the cytotoxic effects of this compound.
Induction of Multiple Cell Death Pathways
This compound induces various forms of cell death in renal cancer cells, including necrosis and apoptosis.
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Necrosis: The substantial influx of cations, particularly Ca2+, is a key driver of necrotic cell death. This is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress and a loss of plasma membrane integrity.
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Apoptosis: While necrosis is a prominent feature, this compound also induces caspase-independent apoptosis, which is typically observed at later time points (24 hours or more).
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Autophagy: Treatment with this compound also leads to the formation of autophagic vesicles. However, the inhibition of autophagy does not prevent cell death, suggesting it may function as a failed survival mechanism rather than a primary mode of cell killing.
Inhibition of Pro-Survival Signaling Pathways
This compound has been demonstrated to inhibit key signaling pathways that are frequently hyperactivated in renal cancer and are known to drive cell proliferation and survival.
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PI3K/AKT Pathway: this compound treatment results in decreased phosphorylation, and therefore inactivation, of AKT. This is a significant finding as the PI3K/AKT pathway is a central regulator of cell growth, metabolism, and survival.
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MAPK/ERK Pathway: Inhibition of ERK phosphorylation has also been observed following this compound treatment. The MAPK/ERK pathway is crucial for cell proliferation and differentiation.
The inhibition of these pro-survival pathways is thought to be a consequence of the cellular stress induced by ion channel activation. Some studies also suggest that this compound can directly activate Protein Kinase C (PKC) theta, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1) and subsequent downregulation of the PI3K/AKT pathway.
Cell Cycle Arrest
In addition to inducing cell death, this compound causes an accumulation of renal cancer cells in the G2/M phase of the cell cycle, indicating a block in the G2/M transition.
Quantitative Data
The following tables summarize the cytotoxic and growth-inhibitory effects of this compound on various renal cancer cell lines.
Table 1: IC50 Values of this compound in Renal Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay | Reference |
| A-498 | 53.25 | XTT | |
| UO-31 | 140.3 | XTT |
Table 2: GI50 Values of this compound in Renal Cancer Cell Lines
| Cell Line | GI50 (nM) | Assay | Reference |
| A-498 | 45 | ³H-Thymidine Incorporation | |
| Various (6 of 8 lines) | 1-87 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assays
a) XTT Assay
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Cell Seeding: Plate renal cancer cells (e.g., A-498, UO-31) in 96-well plates at a density of 5,000 cells/well in 90 µL of RPMI medium without phenol red, supplemented with 10% FBS and 2 mM L-glutamine. Allow cells to attach for 1 hour at 37°C and 5% CO2.
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Treatment: Prepare a stock solution of this compound (10 mM in DMSO). Dilute the stock in RPMI medium to the desired final concentrations. Add 10 µL of the diluted this compound solution or a DMSO vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
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Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
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Measurement: Determine cell viability using an XTT Cell Proliferation Assay kit according to the manufacturer's protocol.
b) ³H-Thymidine Incorporation Assay
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Cell Seeding: Plate A498 cells at a density of 3,500 cells/well in 96-well plates in RPMI medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and penicillin/streptomycin.
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Treatment: Add this compound at increasing concentrations. Use 0.1% DMSO as a vehicle control.
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Incubation: Incubate the cells for 48 hours.
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³H-Thymidine Pulse: Add ³H-thymidine to each well and incubate for an additional 6 hours.
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Harvesting and Measurement: Harvest the cells onto glass microfiber filters using a cell harvester. Determine the amount of incorporated ³H-thymidine using a scintillation counter.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat renal cancer cells with this compound (e.g., 1 µM for 1-3 hours) or a known apoptosis inducer such as staurosporine (e.g., 5 µM for 3 hours). A DMSO vehicle control should be included.
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Cell Harvesting: Following the incubation period, trypsinize the cells.
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Staining: Stain the cells with FITC-tagged Annexin V and propidium iodide (PI) according to the manufacturer's protocol to detect extracellular phosphatidylserine exposure and assess membrane integrity.
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Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
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Cell Lysis: Treat cells with this compound for the desired duration. Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.6, 150 mM NaCl, 1% Triton X-100, 10 mM NaF, 1 mM Na3VO4, 1 mM EDTA, 1 mM DTT) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the BCA assay.
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Electrophoresis: Load equal amounts of protein onto a 4-12% Novex Bis-Tris gel and perform SDS-PAGE to separate the proteins by size.
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Transfer: Transfer the separated proteins to a nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C. Follow this with an incubation with a corresponding HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular Calcium Measurement
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Cell Loading: Incubate renal cancer cells with the calcium indicator Fluo-3 AM (e.g., 4 µM) at 37°C in a dark environment for approximately 30-60 minutes.
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Washing: Wash the cells three times with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+) to remove any excess dye.
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Treatment: Resuspend the cells in a buffer containing calcium and treat with this compound.
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Measurement: Monitor the fluorescence of Fluo-3 at an excitation wavelength of approximately 490-500 nm and an emission wavelength of about 528 nm. This can be done using a fluorescence plate reader or a confocal microscope to detect changes in the intracellular calcium concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The Architecture of a Potent Anti-Cancer Agent: A Technical Guide to the Total Synthesis of Englerin A
For Researchers, Scientists, and Drug Development Professionals
Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention within the scientific community due to its potent and selective inhibitory activity against renal cancer cell lines.[1][2] Its unique and complex molecular architecture, featuring a tricyclic 5-7-5 fused ring system with an embedded ether bridge, has presented a formidable challenge and an attractive target for synthetic organic chemists. This technical guide provides an in-depth analysis of the key strategies developed for the total synthesis of this compound, offering a comparative overview of the various approaches, detailed experimental protocols for seminal reactions, and a visual representation of the strategic bond disconnections that have paved the way to this promising therapeutic lead.
Comparative Analysis of Synthetic Strategies
Since its isolation and structural elucidation, numerous research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the core structure. These approaches vary significantly in their efficiency, convergency, and the key chemical transformations utilized to assemble the intricate framework. The following table summarizes the quantitative data from several prominent total syntheses, providing a clear comparison of their respective step counts and overall yields.
| Principal Investigator | Key Strategy | Total Steps | Overall Yield (%) | Reference |
| K. C. Nicolaou | [5+2] Cycloaddition | 17 (racemic) | 2.9 | [1] |
| E. A. Theodorakis | [4+3] Cycloaddition | 15 (formal) | 5.0 | [3] |
| Dawei Ma | Gold-catalyzed Cyclization | 15 | 8.1 | [4] |
| Antonio M. Echavarren | Gold-catalyzed Cyclization | 18 | 7.0 | [4] |
| William J. Chain | Michael Addition / Reductive Coupling | 8 | Not Reported | [5][6] |
| Mathias Christmann | RCM / Transannular Epoxide Opening | 15 | 10.9 | [7] |
Core Synthetic Strategies and Retrosynthetic Analysis
The diverse strategies for the total synthesis of this compound highlight a range of powerful synthetic methodologies. Below, we dissect the retrosynthetic logic of several key approaches, illustrated through logical relationship diagrams.
The Nicolaou Approach: A [5+2] Cycloaddition Strategy
Professor K. C. Nicolaou's group at The Scripps Research Institute devised a strategy centered around a key intramolecular [5+2] cycloaddition reaction to construct the seven-membered ring and the ether bridge of the this compound core.[1]
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A brief synthesis of (-)-englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis and absolute configuration of the guaiane sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Englerin A Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals
Abstract
Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention within the medicinal chemistry community for its potent and selective cytotoxicity against renal cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of the SAR landscape of this promising natural product.
Introduction
Kidney cancer remains a significant therapeutic challenge, often exhibiting resistance to conventional chemotherapies.[2] The discovery of this compound in 2009 revealed a novel chemotype with remarkable potency and selectivity for renal cancer cells, with GI50 values in the nanomolar range.[3][4] These properties have spurred extensive research efforts, including numerous total syntheses and the generation of a wide array of analogs, to elucidate the structural features critical for its biological activity and to develop derivatives with improved pharmacological profiles.[1][2][5] The primary objectives of these SAR studies have been to identify the pharmacophore, simplify the complex natural product structure, and enhance drug-like properties such as metabolic stability and oral bioavailability.[1]
Core Structure and Key Functional Groups
The core structure of this compound is a [3.2.1] bicyclic system featuring a central eight-membered ring. Two key ester functionalities, a cinnamate group at the C6 position and a unique glycolate moiety at the C9 position, have been identified as crucial for its potent cytotoxic activity.[6] Englerin B, a naturally occurring analog that lacks the C9 glycolate ester, is largely inactive, highlighting the critical role of this functional group.[7]
Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxicity data (IC50 values) for this compound and a selection of its key analogs against various human cancer cell lines, with a particular focus on renal cancer cell lines such as A498.
Table 1: Cytotoxicity of this compound and Key Analogs against Human Renal Cancer Cell Lines
| Compound | Modification | A498 IC50 (nM) | UO-31 IC50 (nM) | SN12C IC50 (nM) |
| This compound | Natural Product | 1 - 45 | 10 | 20 |
| Englerin B | Lacks C9-glycolate | >10,000 | >10,000 | >10,000 |
| Racemic this compound | Racemic Mixture | Less active than natural product | - | - |
| C4-C5 Saturated Analog | Reduction of C4-C5 double bond | Reduced activity | - | - |
| C9-glycolate ether analog | Ether linkage at C9 | Antagonist of TRPC4/5 | - | - |
| Aza-englerin analog | Nitrogen at C9 | Retained selectivity, orally bioavailable | 10-100 µM (VHL-deficient lines) | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of this compound analogs often starts from a common intermediate possessing the core bicyclic scaffold. The following is a representative, generalized protocol for the late-stage modification of the ester groups.
Protocol: Acylation of the C6-hydroxyl group
-
To a solution of the core alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) at room temperature, add the desired carboxylic acid (1.2 equivalents).
-
Add a coupling agent, such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, 1.2 equivalents), followed by a base, such as triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with CH2Cl2 (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester analog.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Seed cells (e.g., A498 renal cancer cells) in a 96-well plate at a density of 3,500 - 5,000 cells per well in 100 µL of complete culture medium.[6] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily through the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[7][8] This leads to an influx of cations, particularly Ca2+, resulting in cellular stress and eventual cell death.[8]
Caption: this compound signaling pathway leading to cancer cell death.
General Workflow for this compound SAR Studies
The structure-activity relationship studies of this compound typically follow a systematic workflow, from the synthesis of analogs to their biological evaluation.
Caption: General workflow for this compound SAR studies.
Conclusion and Future Directions
The SAR studies of this compound have successfully identified the key structural motifs required for its potent and selective anti-renal cancer activity. The C6-cinnamate and C9-glycolate esters are critical for its biological function, with the latter being particularly sensitive to modification. The discovery of TRPC4 and TRPC5 channels as direct targets of this compound has provided a mechanistic basis for its cytotoxicity and has opened new avenues for the rational design of novel analogs. Future research will likely focus on the development of simplified analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, to translate the therapeutic potential of this remarkable natural product into clinical candidates for the treatment of renal and potentially other cancers.
References
- 1. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of an (−)‐this compound analogue, which antagonizes (−)‐this compound at TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Englerin A: A Potent Activator of TRPC4/TRPC5 Channels with Selective Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Englerin A, a sesquiterpene natural product isolated from the bark of the African plant Phyllanthus engleri, has emerged as a molecule of significant interest in cancer research.[1] It exhibits potent and selective cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on renal cell carcinoma.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualization of the key signaling pathways it modulates.
Mechanism of Action: Targeting TRPC4 and TRPC5 Channels
The primary mechanism underlying this compound's anti-cancer effects is its function as a potent and selective agonist of the Transient Receptor Potential Canonical (TRPC) channels TRPC4 and TRPC5.[3][4][5] These non-selective cation channels, when activated by this compound, facilitate a rapid and substantial influx of calcium (Ca2+) and sodium (Na+) ions into the cancer cells.[5][6][7] This leads to an overload of intracellular calcium, triggering a cascade of events that culminate in cell death.[4][6] Studies have shown that the expression of TRPC4 is a key determinant of a cancer cell line's sensitivity to this compound, with higher expression correlating with greater susceptibility.[5] While initially believed to be primarily mediated by calcium overload, recent evidence suggests that sodium influx through TRPC4/TRPC1 heteromers also plays a crucial role in this compound-induced cytotoxicity.[1][7]
Beyond its direct effects on TRPC channels, this compound has been reported to modulate other signaling pathways implicated in cancer cell proliferation and survival. These include the inhibition of Akt and Erk kinases and the induction of autophagy.[2][8] However, it is suggested that autophagy may act as a failed survival mechanism in response to the cellular stress induced by this compound, rather than a primary mode of cell death.[2]
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound has been quantified across various cancer cell lines, primarily through the determination of half-maximal effective concentration (EC50) for channel activation and half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for cell viability.
| Parameter | Cell Line/Channel | Value (nM) | Reference |
| EC50 | TRPC4 | 11.2 | [4] |
| EC50 | TRPC5 | 7.6 | [4][9] |
| GI50 | A498 (Renal) | ~1 | [1] |
| GI50 | ACHN (Renal) | ~1 | [5] |
| GI50 | 786-O (Renal) | >10,000 | [5] |
| GI50 | A-673 (Ewing's Sarcoma) | ~10 | [5] |
| GI50 | Hs578T (Breast) | ~100 | [1] |
Table 1: Potency of this compound against selected cancer cell lines and TRP channels. Note: Values are approximate and can vary based on experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assays (MTT/WST-1)
These colorimetric assays are used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.[1][8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.15-2500 nM) and a vehicle control.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[4][8]
-
Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions (e.g., 10 µl of MTT solution).[10]
-
Incubation: Incubate for 1-4 hours at 37°C to allow for formazan formation.[10]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50/GI50 value.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following the activation of TRPC4/TRPC5 channels by this compound.
Principle: A calcium-sensitive fluorescent dye is loaded into the cells. Upon binding to calcium that has entered the cell, the dye's fluorescence intensity increases, which can be measured over time.
Protocol:
-
Cell Seeding: Plate cells expressing TRPC4 or TRPC5 (e.g., HEK293T cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add this compound at the desired concentration.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration over time.
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium influx. The peak fluorescence is used to determine the EC50 value.
Signaling Pathways and Visualizations
This compound's interaction with cancer cells triggers a series of signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Caption: this compound binds to and activates TRPC4/TRPC5 channels.
Caption: Workflow for determining cell viability after this compound treatment.
Caption: this compound's inhibitory effects on pro-proliferative pathways.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics, particularly for renal cancer. Its well-defined mechanism of action, centered on the activation of TRPC4 and TRPC5 channels, provides a clear target for drug design and optimization. The potent and selective nature of its activity underscores its potential as a therapeutic lead. However, in vivo toxicity has been a challenge, suggesting that future efforts should focus on developing analogs with improved pharmacokinetic and safety profiles while retaining the potent on-target activity.[5][9] Further research is also warranted to fully elucidate the interplay between TRPC channel activation and other signaling pathways affected by this compound, which could reveal opportunities for combination therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound and related compounds in the fight against cancer.
References
- 1. (−)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. (-)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 6. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiology.elte.hu [physiology.elte.hu]
Englerin A as a TRPC4/C5 Cation Channel Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englerin A, a natural product isolated from the bark of Phyllanthus engleri, has emerged as a potent and selective agonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) cation channels.[1][2][3] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, focusing on its interaction with TRPC4/C5 channels. It summarizes key quantitative data, details common experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows. The direct activation of TRPC4/C5 channels by this compound leads to increased intracellular calcium levels and membrane depolarization, ultimately resulting in selective cytotoxicity in cancer cells expressing these channels.[4][5][6] This unique mechanism of action presents both opportunities and challenges for its development as a therapeutic agent.
Introduction
This compound is a sesquiterpene that has garnered significant interest for its potent and selective cytotoxic effects against renal cell carcinoma and other cancer cell lines.[1][6] Initial phenotypic screens identified a strong correlation between this compound sensitivity and the expression of the TRPC4 cation channel.[1][4] Subsequent research has confirmed that this compound directly activates both TRPC4 and its close homolog TRPC5, which are non-selective cation channels permeable to Ca²⁺ and Na⁺.[4][5] This activation is stereospecific, with the naturally occurring (-)-Englerin A being the active enantiomer.[5] The proposed mechanism involves this compound binding to a conserved lipid binding site on the TRPC4/5 channels, leading to conformational changes that open the channel pore.[7] The resulting ion influx disrupts cellular homeostasis and triggers cell death pathways, making this compound a valuable tool for studying TRPC4/C5 channel function and a potential starting point for novel anti-cancer therapies.[5][8]
Quantitative Data: Potency and Selectivity of this compound
The potency of this compound in activating TRPC4 and TRPC5 channels has been quantified through various in vitro assays. The following tables summarize the key efficacy and selectivity data.
Table 1: Potency of this compound on TRPC4 and TRPC5 Channels
| Channel | Assay Type | Parameter | Value (nM) | Reference |
| TRPC4 | Calcium Influx | EC₅₀ | 11.2 | [5][9] |
| TRPC5 | Calcium Influx | EC₅₀ | 7.6 | [5][9] |
| TRPC4 | Cell Viability (A-498 cells) | IC₅₀ | ~1 (estimated from graphs) | [1] |
| TRPC5 | Cell Viability (HEK293T overexpressing) | IC₅₀ | Potent suppression | [5] |
Table 2: Selectivity Profile of this compound against other TRP Channels
| Channel | Effect | Parameter | Value (µM) | Reference |
| TRPA1 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |
| TRPV3 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |
| TRPV4 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |
| TRPM8 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |
| TRPC6 | No effect | - | - | [4][5] |
Signaling Pathways and Mechanism of Action
This compound directly gates TRPC4/C5 channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx triggers a cascade of downstream events.
Experimental Protocols
The characterization of this compound as a TRPC4/C5 agonist has relied on several key experimental techniques.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion currents flowing through the TRPC4/C5 channels upon application of this compound.
Objective: To confirm direct channel agonism and characterize the current-voltage (I-V) relationship.
Methodology:
-
Cell Culture: HEK293T cells with doxycycline-inducible expression of TRPC4 are cultured on glass coverslips.[1]
-
Solutions:
-
Recording:
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch-HT) or a manual setup.[1]
-
A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to the cell.[4]
-
A baseline current is recorded before the application of this compound.
-
This compound (e.g., 5 µM) is perfused into the bath, and the resulting current is recorded.[4]
-
The TRPC4/C5 inhibitor ML204 can be used to confirm the specificity of the this compound-induced current.[1][4]
-
Expected Outcome: Application of this compound to TRPC4-expressing cells induces a doubly rectifying current, characteristic of TRPC4/C5 channels, with a strong outward current at positive potentials and a smaller inward current at negative potentials.[4]
Intracellular Calcium Imaging
This assay measures the increase in intracellular calcium concentration following the activation of TRPC4/C5 channels by this compound.
Objective: To determine the potency (EC₅₀) of this compound in inducing calcium influx through TRPC4/C5.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected to express TRPC4 or TRPC5. Mock-transfected cells serve as a negative control.[4]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging:
-
Cells are placed on the stage of a fluorescence microscope equipped with a perfusion system.
-
A baseline fluorescence is recorded.
-
This compound is applied at various concentrations to generate a dose-response curve.[9]
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is recorded over time.[10]
-
To confirm the source of the calcium increase, the experiment can be repeated in a calcium-free external solution.[5]
-
Expected Outcome: this compound causes a dose-dependent increase in intracellular calcium in cells expressing TRPC4 or TRPC5, but not in mock-transfected cells.[4] The response is abolished in the absence of extracellular calcium, indicating that it is due to calcium influx rather than release from internal stores.[5]
Conclusion and Future Directions
This compound is a powerful and specific pharmacological tool for activating TRPC4 and TRPC5 channels. Its ability to induce potent cytotoxicity in cancer cells expressing these channels highlights a potential therapeutic vulnerability. However, in vivo studies have indicated that this compound can be lethal in rodents at doses near those required for channel activation, suggesting potential on-target toxicity issues that may limit its direct clinical application.[1][4] Future research will likely focus on understanding the structural basis of this compound's interaction with TRPC4/C5 to guide the design of analogs with improved therapeutic indices.[7] The development of such analogs could lead to novel treatments for renal cell carcinoma and other diseases where TRPC4/C5 channels play a significant role.
References
- 1. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.uvm.edu [primo.uvm.edu]
- 3. (-)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Englerin A: A Potent Inducer of Necrotic Cell Death in Renal Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Englerin A, a natural product isolated from the bark of Phyllanthus engleri, has emerged as a promising anti-cancer agent with potent and selective cytotoxicity against renal cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced necrotic cell death. It details the pivotal role of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels, the subsequent calcium influx, and the generation of reactive oxygen species (ROS) that culminate in cellular necrosis. This document synthesizes current research findings, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways and workflows using Graphviz diagrams. The information herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to advance the study and potential therapeutic application of this compound.
Introduction
Renal cell carcinoma (RCC) remains a significant clinical challenge, often exhibiting resistance to conventional chemotherapies. The discovery of this compound has opened new avenues for targeted therapies due to its remarkable potency and selectivity for RCC cells.[1][2] Early studies identified that this compound induces a form of programmed cell death morphologically distinct from apoptosis, characterized by cellular swelling and membrane rupture, hallmarks of necrosis.[3][4] This guide delves into the intricate molecular events that govern this necrotic process.
Mechanism of Action: The Core Signaling Axis
The primary mechanism of this compound-induced cell death involves the activation of a specific signaling cascade that disrupts cellular homeostasis, leading to necrosis.
Direct Activation of TRPC4/TRPC5 Channels
This compound is a potent and selective agonist of the transient receptor potential canonical (TRPC) ion channels TRPC4 and TRPC5.[5][6] This interaction is the initial and critical step in its cytotoxic activity. Expression of TRPC4 has been shown to be both necessary and sufficient for this compound-induced growth inhibition in sensitive cancer cell lines.[6]
Calcium Influx: The Trigger for Cell Death
Activation of TRPC4/TRPC5 channels by this compound leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the cytoplasm.[4][5] This disruption of intracellular Ca²⁺ homeostasis is a key trigger for the subsequent events leading to cell death. Studies have shown that this compound can induce a 4-fold increase in intracellular calcium concentrations in sensitive renal cancer cells, an effect even greater than that of the calcium ionophore ionomycin.[4]
Oxidative Stress: The Executioner
The elevated intracellular Ca²⁺ levels stimulate the production of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[4] In A-498 renal cancer cells, this compound treatment resulted in a 2.5-fold increase in total ROS levels.[4] This surge in ROS is a major contributor to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately leading to the loss of membrane integrity and necrotic cell death.
The Controversial Role of Apoptosis and Autophagy
While necrosis is the predominant form of cell death induced by this compound, some studies have reported the concurrent induction of apoptosis and autophagy.[7][8] However, the role of these pathways in this compound-mediated cytotoxicity is debated.
One study demonstrated that this compound can induce caspase-independent apoptosis in A498 renal cancer cells after prolonged exposure (at least 24 hours).[7] The same study also observed an increase in autophagic vesicles.[7] Interestingly, inhibition of autophagy did not prevent cell death, suggesting that autophagy may function as a survival mechanism that ultimately fails, rather than a direct contributor to cell death.[7][9]
Conversely, other research indicates that this compound treatment does not induce the cleavage of caspase-3 or PARP, key markers of apoptosis, nor does it upregulate the autophagic markers LC3-II and Beclin-1.[4][10] These conflicting findings suggest that the specific cell death morphology induced by this compound may be cell-context dependent and influenced by experimental conditions such as drug concentration and duration of exposure.
Downstream Effectors and the Role of Mitochondria
The precise downstream effectors of the Ca²⁺ and ROS surge in this compound-induced necrosis are still under investigation. However, it is well-established that excessive intracellular Ca²⁺ and ROS can lead to mitochondrial dysfunction. This includes the opening of the mitochondrial permeability transition pore (mPTP), which dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to ATP depletion and further ROS production, creating a vicious cycle that culminates in necrotic cell death.[11]
The involvement of the classical necroptosis pathway mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) in this compound-induced cell death has not been definitively established and warrants further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
| Cell Line | IC50 / GI50 (nM) | Reference |
| UO-31 (Renal) | 140.3 | [4] |
| A-498 (Renal) | 53.25 | [4] |
| A-498 (Renal) | 45 | [12] |
| Various Renal Cancer Cell Lines | 1-87 | [2] |
| Table 1: Inhibitory Concentrations of this compound in Renal Cancer Cell Lines. |
| Channel | EC50 (nM) | Reference |
| TRPC4 | 11.2 | [5] |
| TRPC5 | 7.6 | [5] |
| Endogenous TRPC4/1 (A498 cells) | 10 | [5] |
| Table 2: this compound Potency on TRPC Channels. |
| Parameter | Cell Line | Fold Change / Effect | Reference | |---|---|---| | Intracellular Ca²⁺ | A-498 (Renal) | ~4-fold increase |[4] | | Reactive Oxygen Species (ROS) | A-498 (Renal) | ~2.5-fold increase |[4] | Table 3: Cellular Effects of this compound Treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Necrosis
Caption: Signaling pathway of this compound-induced necrotic cell death.
Experimental Workflow for Assessing this compound-Induced Necrosis
Caption: General experimental workflow for studying this compound-induced necrosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed renal cancer cells (e.g., A-498, UO-31) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture cells in a 6-well plate or on glass coverslips and treat with this compound.
-
Dye Loading: Wash the cells with warm PBS and then incubate with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the FITC channel.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control.
Measurement of Intracellular Calcium
-
Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS) and then incubate with 2-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a baseline fluorescence reading.
-
Treatment and Measurement: Add this compound to the dish and continuously record the fluorescence intensity over time.
-
Analysis: Measure the change in fluorescence intensity from baseline after the addition of this compound. Ionomycin can be used as a positive control.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic/necrotic cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: Analyze the cells by flow cytometry, detecting the red fluorescence in the PE channel and the green fluorescence in the FITC channel. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Conclusion and Future Directions
This compound represents a novel and highly promising therapeutic lead for renal cell carcinoma, primarily inducing necrotic cell death through a well-defined signaling pathway involving TRPC4/TRPC5 activation, calcium influx, and ROS production. While the core mechanism is established, further research is needed to fully elucidate the downstream effectors of Ca²⁺ and ROS, the precise role of mitochondrial dysfunction, and the potential interplay with apoptosis and autophagy in different cellular contexts. A deeper understanding of these processes will be crucial for the optimization of this compound-based therapies and the development of novel strategies to combat renal cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field of study.
References
- 1. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Englerin A and its Effects on Protein Kinase C (PKC) theta: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englerin A, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has garnered significant attention for its potent and selective cytotoxic effects against renal cancer cells. Initial studies proposed that this compound exerts its anticancer activity through the direct binding and activation of Protein Kinase C theta (PKCθ), a key signaling node in T-cell activation and other cellular processes. However, subsequent research has presented a compelling alternative mechanism involving the activation of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its proposed interaction with PKCθ. It details the conflicting evidence, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways to offer a thorough resource for researchers in oncology and drug discovery.
Introduction to this compound and PKCθ
This compound is a natural product that has demonstrated remarkable potency and selectivity in inhibiting the growth of renal cell carcinoma lines.[1] Its unique chemical structure and biological activity have spurred extensive research into its mechanism of action.
Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases, predominantly expressed in T lymphocytes, skeletal muscle, and platelets.[2] In T-cells, PKCθ is a critical component of the immunological synapse, transducing signals downstream of the T-cell receptor (TCR) and CD28 co-receptor to activate transcription factors such as NF-κB and AP-1, which are essential for T-cell activation, proliferation, and differentiation.[2][3][4][5][6]
The Controversial Role of PKCθ as the Mediator of this compound's Effects
The initial hypothesis positioning PKCθ as the direct target of this compound was proposed by Sourbier et al. in 2013. Their study suggested that this compound binds to and activates PKCθ, leading to an insulin-resistant phenotype and simultaneous activation of Heat Shock Factor 1 (HSF1). This dual effect was proposed to be synthetically lethal to highly glycolytic tumors by inducing glucose dependency while concurrently limiting glucose uptake.[7][8]
However, this hypothesis was challenged by subsequent studies. Notably, Akbulut et al. (2015) and Carson et al. (2015) demonstrated that the A498 renal cancer cell line, which is highly sensitive to this compound, does not express PKCθ.[9] Their research identified the TRPC4 and TRPC5 cation channels as potent, direct targets of this compound.[9][10][11][12] Activation of these channels by this compound leads to a significant influx of Ca²⁺ and Na⁺, resulting in cell death.[11]
This section will delve into the evidence supporting both hypotheses to provide a balanced perspective.
Evidence for PKCθ as the Target of this compound
The study by Sourbier et al. reported that this compound directly activated PKCθ in a biochemical assay.[7][8][9] The proposed downstream effects, including the inhibition of insulin signaling and activation of HSF1, were presented as being dependent on PKCθ activation.[7][8]
Evidence for TRPC4/5 Channels as the Primary Targets
Compelling evidence points towards TRPC4/5 channels as the primary mediators of this compound's cytotoxic effects:
-
Lack of PKCθ Expression in Sensitive Cell Lines: The A498 renal cancer cell line, which exhibits high sensitivity to this compound, lacks detectable levels of PKCθ protein.
-
Potent Activation of TRPC4/5: this compound is a potent and selective activator of TRPC4 and TRPC5 channels, with EC₅₀ values in the nanomolar range.[13]
-
Correlation of TRPC4 Expression with Sensitivity: A large-scale cell line profiling study revealed a strong correlation between the expression of the TRPC4 cation channel and sensitivity to this compound.[9][10]
-
Induction of Ion Influx: this compound induces a rapid influx of calcium and membrane depolarization in cells expressing TRPC4 or TRPC5.[9][11]
-
Blockade of this compound Effects: The effects of this compound on both ion influx and cell viability can be blocked by inhibitors of TRPC4/5 channels.[9][11]
Quantitative Data
To date, there is a lack of publicly available, direct quantitative binding data, such as a dissociation constant (Kd), for the interaction between this compound and PKCθ. The evidence for this interaction is primarily based on functional kinase assays.
In contrast, the interaction of this compound with TRPC channels has been quantitatively characterized:
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRPC4 | Calcium Influx | EC₅₀ = 11.2 nM | [13] |
| This compound | TRPC5 | Calcium Influx | EC₅₀ = 7.6 nM | [13] |
| This compound | TRPA1 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |
| This compound | TRPV3 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |
| This compound | TRPV4 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |
| This compound | TRPM8 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |
Signaling Pathways
Proposed PKCθ Signaling Pathway Modulated by this compound
According to the initial hypothesis, this compound binding to PKCθ would lead to its activation and subsequent phosphorylation of downstream targets. This would initiate signaling cascades culminating in the activation of transcription factors like NF-κB and AP-1.
References
- 1. This compound, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 5. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. This compound stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
A Technical Guide to Guaiane Sesquiterpenes with Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiane sesquiterpenes, a significant class of bicyclic sesquiterpenoids characterized by a 5/7 fused ring system, have emerged as a promising source of novel anti-cancer agents. Found in a variety of plant species, particularly within the Asteraceae family, these natural products exhibit a wide range of biological activities, including potent cytotoxic and apoptotic effects against various cancer cell lines. This technical guide provides an in-depth overview of key guaiane sesquiterpenes with demonstrated anti-cancer properties, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Quantitative Anti-Cancer Activity of Guaiane Sesquiterpenes
The cytotoxic effects of several guaiane sesquiterpenes have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various guaiane sesquiterpenes, providing a comparative view of their anti-cancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorinated Guaianolides | |||
| Cenegyptin A | HEPG2 (Liver Carcinoma) | 7.2 ± 0.04 | [1] |
| HEP2 (Laryngeal Carcinoma) | 7.5 ± 0.02 | [1] | |
| Cenegyptin B | HEPG2 (Liver Carcinoma) | 24.24 | [2] |
| HEP2 (Laryngeal Carcinoma) | 32.40 | [2] | |
| Chlorohyssopifolin A | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |
| Chlorohyssopifolin C | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |
| Chlorohyssopifolin D | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |
| Linichlorin A | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |
| Other Guaiane Sesquiterpenes | |||
| Dehydrocostus lactone | MDA-MB-231 (Breast Cancer) | 21.5 | [4][5] |
| MDA-MB-453 (Breast Cancer) | 43.2 | [4][5] | |
| SK-BR-3 (Breast Cancer) | 25.6 | [4][5] | |
| SK-OV-3 (Ovarian Cancer) | 15.9 | [4][5] | |
| OVCAR3 (Ovarian Cancer) | 10.8 | [4][5] | |
| Bigelovin | A549 (Lung Carcinoma) | 1 | [6] |
| HL-60 (Leukemia) | ~ 0.5 | [6] | |
| Jurkat (Leukemia) | ~ 0.9 | [6] | |
| U937 (Leukemia) | ~ 0.6 | [6] | |
| Guai-2-en-10α-ol | MDA-MB-231 (Triple-Negative Breast Cancer) | Dose-dependent cytotoxicity | [7][8][9] |
Mechanisms of Action: Signaling Pathways
Guaiane sesquiterpenes exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.
Apoptosis Induction
A primary mechanism of action for many guaiane sesquiterpenes is the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c, activation of a cascade of caspases, and subsequent cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).[3]
Figure 1: Intrinsic apoptosis pathway induced by guaiane sesquiterpenes.
EGFR/PI3K/Akt Signaling Pathway
PI3K/Akt/Bad Signaling Pathway
Dehydrocostus lactone has been demonstrated to induce apoptosis in human laryngeal carcinoma cells by inhibiting the PI3K/Akt/Bad signaling pathway.[10][11] Akt, a serine/threonine kinase, can phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of Akt leads to the activation of Bad and subsequent induction of apoptosis.
Figure 3: Modulation of the PI3K/Akt/Bad pathway by dehydrocostus lactone.
Experimental Protocols
The evaluation of the anti-cancer properties of guaiane sesquiterpenes involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the guaiane sesquiterpene for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the guaiane sesquiterpene for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to observe the cleavage of caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.[13][14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]
Experimental Workflow
The general workflow for evaluating the anti-cancer potential of a guaiane sesquiterpene is outlined below.
Figure 4: General experimental workflow for anti-cancer drug discovery.
Conclusion
Guaiane sesquiterpenes represent a rich and diverse source of potential anti-cancer drug leads. Their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and natural product drug discovery, facilitating the continued exploration of these promising compounds.
References
- 1. New Cytotoxic Guaianolides from Centaurea aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel guaiane sesquiterpene derivative, guai-2-en-10α-ol, from Ulva fasciata Delile inhibits EGFR/PI3K/Akt signaling and induces cytotoxicity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
The Discovery of Englerin A: A Technical Guide to its Bioassay-Guided Fractionation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery of Englerin A, a potent and selective inhibitor of renal cancer cell growth. It details the bioassay-guided fractionation process from the plant Phyllanthus engleri, the cytotoxicity assays used to identify its activity, and the current understanding of its molecular mechanism of action.
Bioassay-Guided Fractionation of Phyllanthus engleri
The journey to isolate this compound began with the screening of a natural product library by the National Cancer Institute (NCI). An extract from the bark and stems of the Tanzanian plant Phyllanthus engleri exhibited remarkable and selective cytotoxicity against renal cancer cell lines in the NCI-60 screen.[1] This initial finding prompted a bioassay-guided fractionation approach to isolate the active constituent(s).
The general workflow for this process is outlined below:
Experimental Protocol: Bioassay-Guided Fractionation
The following is a representative protocol for the isolation of this compound from Phyllanthus engleri:
-
Plant Material Collection and Extraction:
-
Dried bark and stems of Phyllanthus engleri are coarsely ground.
-
The ground plant material is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like dichloromethane (DCM) followed by a more polar solvent such as methanol (MeOH). The active compounds, this compound and B, are found in the initial organic extract.
-
-
Initial Fractionation:
-
The crude organic extract is concentrated under reduced pressure.
-
This concentrated extract is then subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 90% aqueous methanol to separate compounds based on polarity. The more polar methanolic layer, containing the active compounds, is retained.
-
-
Chromatographic Separation:
-
The active methanolic fraction is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Bioassay of Fractions:
-
Each collected fraction is tested for its cytotoxic activity against a panel of renal cancer cell lines (e.g., A498, UO-31).
-
The fractions demonstrating the highest activity are selected for further purification.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The most active fractions from the silica gel column are further purified using reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.
-
This final purification step yields the pure compounds, this compound and the structurally related but less active Englerin B.
-
-
Structure Elucidation:
-
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HRMS).
-
Cytotoxicity Assays
The primary bioassay used in the discovery and characterization of this compound's activity was the NCI-60 screen, which utilizes the Sulforhodamine B (SRB) assay.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
-
Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.
-
-
Compound Addition:
-
Experimental drugs, like the fractions from Phyllanthus engleri, are solubilized in dimethyl sulfoxide (DMSO) and diluted with complete medium.
-
Aliquots of the drug dilutions are added to the wells to achieve the desired final concentrations. Typically, a range of five 10-fold serial dilutions is tested.
-
-
Incubation:
-
The plates are incubated for an additional 48 hours under the same conditions as in step 1.
-
-
Cell Fixation:
-
The assay is terminated by the addition of cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%.
-
The plates are incubated at 4°C for 60 minutes to fix the cells.
-
-
Staining:
-
The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.
-
100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well.
-
The plates are incubated at room temperature for 10 minutes.
-
-
Washing:
-
Unbound dye is removed by washing the plates five times with 1% acetic acid.
-
The plates are then air-dried.
-
-
Solubilization and Absorbance Reading:
-
100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis:
-
The optical density values are used to calculate the percentage of cell growth inhibition.
-
The GI₅₀ (concentration causing 50% growth inhibition) is determined from dose-response curves.
-
Quantitative Data: Cytotoxicity of this compound
This compound exhibits potent and selective cytotoxicity against a majority of the renal cancer cell lines within the NCI-60 panel.
| Renal Cancer Cell Line | GI₅₀ (nM) |
| 786-0 | 19 |
| A498 | 1 |
| ACHN | >10,000 |
| CAKI-1 | 1 |
| RXF 393 | 79 |
| SN12C | 1 |
| TK-10 | 87 |
| UO-31 | 1 |
Data compiled from multiple sources.[1][2]
Mechanism of Action
This compound's remarkable cytotoxicity in renal cancer cells is primarily mediated through the activation of specific ion channels and the subsequent disruption of cellular homeostasis.
The primary molecular targets of this compound are the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[3][4] this compound acts as a potent agonist of these channels, leading to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), into the cancer cells. This rapid and uncontrolled increase in intracellular calcium disrupts cellular signaling pathways and ionic homeostasis, ultimately triggering cell death pathways, including both apoptosis and necrosis.[3]
Some studies have also suggested that this compound can activate Protein Kinase C theta (PKCθ), which in turn can inhibit the pro-survival AKT and ERK signaling pathways, further contributing to its anti-cancer effects.[3][5]
Conclusion
The discovery of this compound through a meticulous bioassay-guided fractionation process highlights the value of natural products in drug discovery. Its potent and selective cytotoxicity against renal cancer cells, mediated by the activation of TRPC4 and TRPC5 channels, presents a novel therapeutic strategy for this challenging disease. The detailed methodologies and data presented in this whitepaper provide a comprehensive resource for researchers in the fields of oncology, pharmacology, and natural product chemistry, and may serve as a foundation for the development of future this compound-based therapeutics.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. rsc.org [rsc.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantioselective Synthesis of the Englerin A Core
For Researchers, Scientists, and Drug Development Professionals
Englerin A, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has garnered significant attention within the scientific community due to its potent and selective cytotoxic activity against renal cancer cell lines.[1][2] Its unique tricyclic architecture, featuring a 5-7-5 fused ring system with an oxygen bridge, presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the key enantioselective strategies developed to construct the core structure of this compound, with a focus on quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways.
Key Synthetic Strategies and Quantitative Comparison
Multiple research groups have successfully devised enantioselective total and formal syntheses of this compound. The approaches vary significantly, often employing distinct catalytic systems and starting materials. A summary of the key quantitative data from several prominent syntheses is presented below for comparative analysis.
| Principal Investigator(s) | Key Strategy | Starting Material | Number of Steps | Overall Yield | Reference |
| Theodorakis, et al. | Rh-catalyzed [4+3] cycloaddition / Intramolecular aldol condensation | Furan & Chiral diazoester | 15 (formal) | 5% | [1][3] |
| Chain, et al. | Michael addition / SmI₂-mediated reductive cyclization | (+)-Citronellal | 8 | 20% | [4][5] |
| Ma, et al. | Gold-catalyzed domino reaction | (R)-Citronellal | 15 | 8.1% | [3][4] |
| Echavarren, et al. | Gold-catalyzed domino reaction | Geraniol | 18 | 7% | [4] |
| Nicolaou & Chen | [5+2] Cycloaddition | Racemic cyclohexenone derivative | 17 (racemic) | 2.9% | [4][6] |
| Metz, et al. | Ring-closing metathesis (RCM) | Photocitral A | 12 | 16% | [4] |
| Hatakeyama, et al. | Epoxynitrile cyclization | Chiral epoxynitrile precursor | 24 | 14% | [4] |
Detailed Methodologies of Key Reactions
This section outlines the experimental protocols for seminal reactions that have been instrumental in the synthesis of the this compound core.
Theodorakis' Rh-Catalyzed [4+3] Cycloaddition
A cornerstone of the Theodorakis group's formal synthesis is the enantioselective Rh(II)-catalyzed [4+3] cycloaddition between a furan and a chiral diazoester.[1][2][3] This reaction efficiently constructs the bicyclic core of this compound.
Experimental Protocol:
To a solution of furan 10 in a suitable solvent is added the chiral pantolactone-derived diazoester 11 . The reaction mixture is then treated with a catalytic amount of a Rh(II) catalyst. The reaction proceeds to form the oxy-bridged adduct. The chirality is transferred from the pantolactone auxiliary, which directs the facial selectivity of the cycloaddition.[2]
Intramolecular Aldol Condensation for Tricyclic Core Formation
Following the [4+3] cycloaddition, an intramolecular aldol condensation is employed to construct the final five-membered ring of the tricyclic this compound core.[1][2]
Experimental Protocol:
The diketone precursor 8 , obtained after several steps from the cycloaddition product, is subjected to basic conditions to induce an intramolecular aldol condensation.[3] This reaction forges the final ring of the guaiane-type tricyclic skeleton.
Chain's Diastereoselective Michael Addition and SmI₂-Mediated Cyclization
The highly efficient synthesis developed by the Chain group utilizes a diastereoselective Michael addition followed by a samarium(II) iodide-mediated reductive cyclization.[5]
Experimental Protocol:
The lithium enolate of butenolide 117 is added to the chiral cyclopentenal 116 , derived from (+)-citronellal, in a diastereoselective Michael addition to afford the coupling product 118 .[5] The central seven-membered ring is then constructed via a SmI₂-mediated reductive cyclization of intermediate 118 .[5]
Ma and Echavarren's Gold-Catalyzed Domino Reactions
Both the Ma and Echavarren groups developed elegant syntheses centered around a gold-catalyzed domino reaction to construct the this compound core.[4]
Experimental Protocol:
While the specific substrates differ, the general approach involves the use of a gold catalyst to trigger a cascade of reactions, including cycloisomerization, to rapidly assemble the complex tricyclic framework from a linear precursor. Ma's synthesis commences with (R)-citronellal, while Echavarren's starts from geraniol.[3][4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for the this compound core.
References
- 1. Enantioselective Formal Synthesis of (−)-Englerin A via a Rh-catalyzed [4+3] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Englerins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Screening of Englerin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englerin A, a guaiane sesquiterpene isolated from the bark of the African plant Phyllanthus engleri, has garnered significant attention in the field of oncology for its potent and selective cytotoxic activity against renal cell carcinoma (RCC).[1][2] This technical guide provides an in-depth overview of the core methodologies and findings from the initial in vitro screening of this compound, offering a comprehensive resource for researchers and drug development professionals. The document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Cytotoxicity Profile of this compound
Initial screening of this compound revealed its remarkable potency and selectivity for renal cancer cell lines. The compound's cytotoxic effects have been evaluated across a range of cancer cell types, with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values consistently in the nanomolar range for sensitive RCC lines.
Quantitative Cytotoxicity Data
The following tables summarize the reported GI50 and IC50 values for this compound against various human cancer cell lines.
Table 1: this compound GI50 Values in NCI-60 Renal Cancer Cell Lines
| Cell Line | GI50 (nM) |
| A498 | 1 - 45 |
| UO-31 | 1 - 140.3 |
| RXF 393 | 100 - 500 |
| 786-0 | - |
| ACHN | - |
| CAKI-1 | - |
| SN12C | - |
| TK-10 | - |
Data compiled from multiple sources.[1][2][3]
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| UO-31 | Renal Cell Carcinoma | 140.3 |
| A-498 | Renal Cell Carcinoma | 53.25 |
| RPTC | Normal Renal Proximal Tubule | ~2,530,000 |
| SF-295 | Glioblastoma | >10,000 |
| HEK293 | Embryonic Kidney | >10,000 |
Data compiled from multiple sources.[1]
Mechanism of Action
The primary mechanism of action of this compound involves the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[4] This activation leads to a cascade of intracellular events culminating in cell death.
Signaling Pathways
This compound's binding to TRPC4/C5 channels triggers a significant influx of cations, including calcium (Ca2+) and sodium (Na+), into the cancer cell. The subsequent rise in intracellular Ca2+ concentration is a critical event that initiates downstream signaling pathways leading to apoptosis and necrosis. Furthermore, this ionic imbalance contributes to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further promoting cell death.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used in the initial screening of this compound.
Cell Proliferation and Cytotoxicity Assays
1. ³H-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cells (e.g., A498 renal cancer cells at 3,500 cells/well, CEM T-cell acute lymphoblastic leukemia cells at 10-20 x 10³ cells/well) in 96-well plates in RPMI medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and 100 U/ml penicillin/streptomycin.[3]
-
Compound Treatment: Add increasing concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
Radiolabeling: Pulse the cells with ³H-thymidine for 6 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the GI50 value, the concentration of this compound that inhibits cell growth by 50%.
2. XTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate renal cancer cells (e.g., UO-31, A-498) and control cell lines (e.g., SF-295, HEK-293) in 96-well plates.
-
Compound Treatment: Incubate the cells with various concentrations of this compound for 48 hours.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT labeling mixture to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plates for a specified period (e.g., 4 hours) at 37°C in a humidified atmosphere.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 values using a non-linear regression fit.[1]
Calcium Influx Assay
Fluo-3 Calcium Indicator Assay
This assay utilizes a fluorescent dye to measure changes in intracellular calcium concentration.
-
Cell Loading:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Mix the Fluo-3 AM stock solution with a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate the cells with the Fluo-3 AM loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with indicator-free medium to remove extracellular dye.
-
Compound Addition and Measurement:
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader or a flow cytometer.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of this compound-induced calcium influx.
Conclusion
The initial in vitro screening of this compound has established it as a highly potent and selective agent against renal cell carcinoma. Its unique mechanism of action, centered on the activation of TRPC4/C5 channels and the subsequent disruption of cellular homeostasis, presents a promising avenue for the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a foundational understanding for further research and development of this compound and its analogs. Future studies should focus on elucidating the detailed downstream signaling events and exploring strategies to mitigate potential toxicities to enhance its therapeutic index.
References
- 1. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated Englerins with Selective Inhibition of Renal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the molecular targets of Englerin A
An In-Depth Technical Guide to the Molecular Targets of Englerin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate these findings. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology, pharmacology, and drug development.
Primary Molecular Targets: TRPC4 and TRPC5 Channels
The primary molecular targets of this compound have been identified as the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[3][4][5][6] this compound acts as a potent and selective agonist of these channels, which are non-selective cation channels permeable to Ca²⁺ and Na⁺.[3][5][6] The activation of TRPC4 and TRPC5 by this compound is direct and occurs through a high-affinity extracellular binding site.[3][5]
Studies have shown that the expression of TRPC4 is both necessary and sufficient for this compound-induced growth inhibition in cancer cell lines.[4] Furthermore, this compound has been found to activate heteromeric channels formed by TRPC4 and TRPC1.[5][7] While this compound potently activates TRPC4 and TRPC5, it does not affect other TRP channels such as TRPC3, TRPC6, TRPM2, or TRPV4.[5]
Quantitative Data: Potency of this compound
The potency of this compound in activating TRPC4 and TRPC5 channels and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize these key quantitative findings.
| Target | Parameter | Value | Cell Line/System |
| TRPC4 | EC₅₀ | 11.2 nM | HEK 293 cells over-expressing human TRPC4 |
| TRPC5 | EC₅₀ | 7.6 nM | HEK 293 cells over-expressing human TRPC5 |
| Endogenous TRPC4/5 | EC₅₀ | 10 nM | A498 renal cancer cells |
Table 1: Potency of this compound on TRPC4 and TRPC5 Channels. EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response (channel activation or calcium influx). Data sourced from[3][5].
| Cell Line | Cancer Type | Parameter | Value |
| A-498 | Renal Carcinoma | GI₅₀ | < 20 nM |
| Various Renal Cancer Cell Lines | Renal Carcinoma | GI₅₀ | 1-87 nM |
Table 2: Cytotoxic Activity of this compound on Renal Cancer Cell Lines. GI₅₀ represents the concentration of this compound required to inhibit cell growth by 50%. Data sourced from[1].
Mechanism of Action and Signaling Pathways
The binding of this compound to TRPC4 and TRPC5 channels triggers a cascade of events leading to cancer cell death. The activation of these channels results in a significant influx of Ca²⁺ and Na⁺ into the cell.[8][9] This influx of cations leads to membrane depolarization and an overload of intracellular calcium.[4][8] The sustained elevation of intracellular Ca²⁺ is a key factor in initiating necrotic cell death.[8] In addition to necrosis, this compound has also been reported to induce caspase-independent apoptosis and autophagy in some cancer cell lines, although autophagy is suggested to be a survival mechanism that ultimately fails.[2]
Recent studies using cryo-electron microscopy have revealed that this compound binds to a conserved lipid binding site between the transmembrane domains of adjacent TRPC5 subunits.[10] This binding induces conformational changes in the pore helices, leading to a pre-open state of the channel.[10]
Signaling Pathway Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. urotoday.com [urotoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Cytotoxicity Assay Protocol [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Determining Englerin A Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Englerin A for various in vitro assays. This compound is a natural product that has garnered significant interest for its potent and selective cytotoxic effects against certain cancer cell lines, particularly renal cell carcinoma. Its primary mechanisms of action involve the activation of Transient Receptor Potential Canonical (TRPC) channels 4 and 5, and the activation of Protein Kinase C theta (PKCθ). This document outlines the effective concentration ranges of this compound in different cell lines and provides detailed protocols for key in vitro experiments.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, the specific in vitro assay, and the incubation time. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound in various contexts.
Table 1: this compound IC50 Values for Cell Viability and Growth Inhibition
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| A-498 (Renal Carcinoma) | Cell Growth Suppression | 48 hours | 0.15-2500 (concentration-dependent) |
| HEK293T (overexpressing TRPC5) | Cell Viability | 48 hours | 0.001 nM - 10 µM (concentration-dependent) |
| A498 (Renal Carcinoma) | Cell Viability | 24 hours | 77.7 (in 180 µM Ca²⁺) |
| 786-0 (Renal Carcinoma) | Cell Viability | Not Specified | 35-50 |
| UOK262 (Renal Carcinoma) | Cell Viability | Not Specified | 35-50 |
| UOK257 (Renal Carcinoma) | Cell Viability | Not Specified | 35-50 |
| UO-31 (Renal Carcinoma) | Cell Viability | Not Specified | 140 |
| RXF 393 (Renal Carcinoma) | Cell Growth Inhibition | Not Specified | 100-500 |
Table 2: this compound EC50 Values for Molecular Target Activation
| Target | Assay Type | Cell Line/System | EC50 (nM) |
| hTRPC4 | Calcium Influx | HEK293T | 11.2 |
| hTRPC5 | Calcium Influx | HEK293T | 7.6 |
| TRPC4/5 | Calcium Elevation | A498 | 10 |
| TRPC4 | Calcium Influx | HEK293T | 9.5 |
| TRPC5 | Calcium Influx | HEK293T | 7.59 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound activates TRPC4/5 channels, leading to cell death.
Caption: this compound's activation of PKCθ induces synthetic lethality.
Caption: Experimental workflow for this compound concentration determination.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of this compound.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (FL2) for PI.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Intracellular Calcium Influx Assay (Using Fluo-4 AM)
This protocol measures changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Target cancer cell lines (e.g., A498 or HEK293T overexpressing TRPC4/5)
-
Cell culture medium (e.g., DMEM)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
-
This compound Treatment and Measurement:
-
Prepare this compound dilutions in HBSS at 2X the final desired concentration. A suggested final concentration range is 1 nM to 1 µM.
-
Englerin A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the solubility, handling, and biological activity of Englerin A, a potent and selective inhibitor of renal cancer cell growth. Detailed protocols for its solubilization and use in cell-based assays are also included.
Physicochemical Properties
This compound is a guaiane sesquiterpenoid with the molecular formula C₂₆H₃₄O₆ and a molecular weight of approximately 442.5 g/mol .[1] It is a white powder in its solid form.[2]
Solubility Profile
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. While precise quantitative solubility limits are not extensively published, the following table summarizes the available data from various sources. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Solubility | Concentration/Formulation Examples | Notes |
| DMSO | Soluble | Stock solutions of 1 mM, 5 mM, 10 mM, 50 mM, and 100 mM can be prepared. | The solvent of choice for preparing high-concentration stock solutions for in vitro use. |
| Methanol | Soluble | --- | A suitable organic solvent for dissolving this compound. |
| Ethyl Acetate | Soluble | --- | Another viable organic solvent for this compound. |
| Ethanol | Soluble | Can be dissolved in ethanol with the aid of sonication. Often used in combination with other excipients for formulations.[3] | Frequently used as a co-solvent in formulations for in vivo studies. |
| Water | Slightly Soluble | --- | This compound has poor aqueous solubility. |
| PEG300 | Soluble (as a co-solvent) | Used in combination with ethanol for solubilization.[3] | A common co-solvent for increasing the solubility of hydrophobic compounds. |
| Labrasol® | Soluble | An oral formulation at 20 mg/mL has been developed.[4] | A non-ionic surfactant used to enhance the solubility and oral bioavailability of poorly water-soluble drugs. |
| Cyclodextrins | Soluble (in formulation) | A parenteral formulation at 5.7 mg/mL has been developed using cyclodextrins.[4] | Cyclodextrins can encapsulate hydrophobic molecules to increase their aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound ≈ 442.5 g/mol
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 442.5 g/mol * 1 mL = 0.004425 g = 4.425 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.425 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Storage:
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the steps for preparing a stock solution of this compound in DMSO.
Biological Activity and Signaling Pathway
This compound exhibits potent and selective cytotoxic effects against renal cancer cells.[5] Its primary mechanism of action involves the activation of the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[6][7][8]
Signaling Pathway of this compound in Renal Cancer Cells:
-
TRPC4/TRPC5 Activation: this compound acts as a potent agonist of TRPC4 and TRPC5 ion channels located on the plasma membrane of sensitive cancer cells.[6][7][8]
-
Calcium Influx: Activation of these channels leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the cell.[5][8][9]
-
Cellular Effects: The resulting intracellular calcium overload triggers a cascade of downstream events, leading to cell death through multiple mechanisms:
-
Inhibition of Pro-Survival Pathways: this compound has been shown to inhibit the activation of the AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.[3][11]
-
Cell Cycle Arrest: Treatment with this compound can cause an accumulation of cells in the G2 phase of the cell cycle, indicating a block in the G2/M transition.[3][11]
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound, leading to renal cancer cell death.
References
- 1. This compound | C26H34O6 | CID 46242512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1094250-15-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 6. primo.uvm.edu [primo.uvm.edu]
- 7. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Englerin A Stock Solutions for Cellular and In Vivo Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Englerin A is a guaiane sesquiterpene with potent and selective cytotoxic activity against renal cancer cell lines. Its mechanism of action involves the activation of the transient receptor potential canonical channels TRPC4 and TRPC5, leading to an influx of calcium ions and subsequent cell death. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro cellular assays and in vivo studies, along with methodologies for key experiments to assess its biological activity.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H34O8 | [1] |
| Molecular Weight | 474.5 g/mol | [1] |
| EC50 for TRPC4 | 11.2 nM | [2] |
| EC50 for TRPC5 | 7.6 nM | [2] |
| Appearance | White to off-white solid |
Preparation of this compound Stock Solutions
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, ≥99.5%)
-
Polyethylene glycol 300 (PEG300)
-
Kolliphor® EL (formerly Cremophor® EL)
-
Phosphate-buffered saline (PBS), 10X
-
Deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Stock Solution for In Vitro Cellular Assays
For most cell-based experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution.
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.745 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Formulation for In Vivo Animal Studies
For in vivo administration, this compound needs to be formulated in a biocompatible vehicle. A commonly used formulation is a co-solvent system.[3]
Protocol for a Clear Solution Formulation: [3]
-
Prepare a 20% (w/v) solution of Kolliphor® EL in deionized water.
-
Dilute 10X PBS to 1X with deionized water.
-
Initially, dissolve this compound in a small volume of ethanol.
-
Add polyethylene glycol 300 to the ethanol-Englerin A mixture.
-
Use a water bath sonicator for 5-10 minutes to ensure complete dissolution.[3]
-
Add the 20% Kolliphor® EL solution and 1X PBS to the mixture to achieve the final desired concentration and vehicle composition (e.g., 5% ethanol, 10% polyethylene glycol 300, 5% Kolliphor® EL, and 80% PBS).[3]
-
The final formulation should be a clear solution.
Quantitative Data for this compound Formulations
| Formulation Component | In Vitro Stock Solution | In Vivo Formulation Example[3] |
| This compound Concentration | 10 mM | Variable (e.g., for desired mg/kg dose) |
| Solvent/Vehicle | DMSO | 5% Ethanol, 10% PEG300, 5% Kolliphor® EL, 80% PBS |
| Storage Temperature | -20°C or -80°C | Prepare fresh or store at 4°C for short periods |
| Storage Duration | 1 month (-20°C), 6 months (-80°C)[2] | Best used fresh |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells at the desired density in a 96-well opaque-walled plate and incubate overnight.
-
Prepare serial dilutions of this compound from the stock solution in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Measurement of Intracellular Calcium Influx (Fluo-3 AM Assay)
This protocol describes the use of the fluorescent indicator Fluo-3 AM to measure changes in intracellular calcium concentration following treatment with this compound.
Materials:
-
Cells seeded on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
This compound stock solution
-
Fluo-3 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Prepare a Fluo-3 AM loading solution. A typical concentration is 1-5 µM Fluo-3 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired final concentration and immediately begin recording the fluorescence intensity over time (excitation ~488 nm, emission ~525 nm).
Detection of Reactive Oxygen Species (ROS)
Increased intracellular ROS is a known consequence of this compound treatment. This can be measured using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
H2DCFDA
-
HBSS or other suitable buffer
-
Fluorescence plate reader or microscope
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound at the desired concentration for the specified time.
-
Prepare a working solution of H2DCFDA (typically 5-10 µM) in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells once with HBSS.
-
Add fresh HBSS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound activates TRPC4/5 channels, leading to Ca²⁺ influx and cell death.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions for in vitro and in vivo use.
Cell Viability Assay Workflow
References
Formulation of Englerin A for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Englerin A, a potent and selective inhibitor of renal cancer cell growth, for in vivo animal studies. The information compiled herein is intended to guide researchers in the preparation of stable and effective formulations for parenteral and oral administration.
Introduction
This compound, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has demonstrated remarkable potency and selectivity against renal cancer cell lines. Its progression into preclinical in vivo models necessitates the development of appropriate formulations to ensure consistent and reliable drug delivery. This document outlines established methods for formulating this compound for intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration in animal models, primarily mice and rats.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and administration of this compound in preclinical studies.
Table 1: Solubility and Maximum Tolerated Dose (MTD) of this compound
| Parameter | Value | Species | Administration Route | Vehicle | Source(s) |
| Solubility | |||||
| In DMSO | 50 mg/mL (requires sonication) | - | - | DMSO | |
| In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | - | - | Co-solvent mixture | |
| In 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | - | - | Cyclodextrin formulation | |
| In 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | - | - | Oil-based suspension | |
| Maximum Tolerated Dose (MTD) | |||||
| > 240 mg/kg (7-day repeat dosing) | Rat | - | Not specified |
Table 2: Reported In Vivo Dosing Regimens for this compound
| Dose | Species | Administration Route | Vehicle | Study Details | Source(s) |
| 5 mg/kg | Mouse | Intraperitoneal (i.p.) | Not specified | Severe, but not lethal, reaction observed. | |
| 2 mg/kg | Mouse | Intraperitoneal (i.p.) | Not specified | Dose-dependent lethal reaction at higher doses. |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for in vivo studies. It is crucial to use high-purity reagents and sterile techniques, especially for parenteral formulations.
Parenteral Formulation: Co-solvent System (DMSO, PEG300, Tween-80, Saline)
This formulation is suitable for intraperitoneal (i.p.) and intravenous (i.v.) injections.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. Gentle warming and vortexing can aid dissolution. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Add PEG300. To the this compound/DMSO solution, add PEG300 to constitute 40% of the final volume. Mix thoroughly until a clear solution is obtained.
-
Add Tween-80. Add Tween-80 to the mixture to constitute 5% of the final volume. Mix gently to avoid excessive foaming.
-
Add Saline. Finally, add sterile saline to bring the formulation to the desired final volume (45% of the total volume). Mix thoroughly.
-
Example for a 1 mL final formulation at 2.5 mg/mL:
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline and mix to obtain a clear solution.
-
-
Sterile filter the final formulation. Use a 0.22 µm syringe filter to sterilize the final solution before injection.
Parenteral Formulation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Based Formulation
This formulation aims to improve the aqueous solubility and stability of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
-
Sterile water for injection or saline (0.9% NaCl)
-
Sterile vials and syringes
Protocol:
-
Prepare a solution of HP-β-CD. Dissolve the required amount of HP-β-CD in sterile water for injection or saline. The concentration of HP-β-CD can be adjusted based on the desired this compound concentration and solubility enhancement. A common starting point is a 20-40% (w/v) solution.
-
Add this compound. Add the powdered this compound to the HP-β-CD solution.
-
Facilitate complexation. Vortex and/or sonicate the mixture until the this compound is completely dissolved and a clear solution is obtained. This process may take some time. Gentle heating may be applied if necessary, but the thermal stability of this compound should be considered.
-
Determine the final concentration. Once a clear solution is achieved, the concentration of this compound should be verified analytically (e.g., by HPLC).
-
Sterile filter the final formulation. Use a 0.22 µm syringe filter to sterilize the final solution before injection.
Oral Formulation: Labrasol® Based Formulation
Labrasol® (caprylocaproyl polyoxyl-8 glycerides) is a non-ionic surfactant that can be used to prepare oral formulations of poorly water-soluble drugs.
Materials:
-
This compound
-
Labrasol®, pharmaceutical grade
-
Sterile water or saline (optional, for dilution)
-
Oral gavage needles
Protocol:
-
Dissolve this compound in Labrasol®. Directly dissolve the required amount of this compound in Labrasol®. Gentle warming and vortexing can be used to facilitate dissolution.
-
Adjust concentration. The concentration of this compound in Labrasol® should be determined based on the desired dose and the volume to be administered by oral gavage.
-
Dilution (optional). If a lower concentration is required, the this compound/Labrasol® solution can be diluted with a suitable vehicle such as water or saline immediately before administration. However, the stability of the diluted formulation should be assessed.
-
Administration. Administer the formulation to the animals using an appropriate-sized oral gavage needle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a general workflow for in vivo studies.
Caption: Proposed signaling pathways of this compound in cancer cells.
Caption: General experimental workflow for in vivo studies with this compound.
Safety and Handling
-
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All formulation procedures, especially for parenteral administration, should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
DMSO can facilitate the absorption of other chemicals through the skin. Therefore, extra caution should be exercised when working with DMSO-containing formulations.
-
Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemical and biological waste.
Conclusion
The successful in vivo evaluation of this compound
Synthesis of Englerin A Analogue for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englerin A, a guaiane sesquiterpene isolated from the plant Phyllanthus engleri, has garnered significant attention in the scientific community due to its potent and selective cytotoxic activity against renal cancer cells.[1][2] Its unique mode of action, involving the activation of transient receptor potential canonical (TRPC) 4 and 5 channels, presents a novel target for anticancer drug development.[3][4] This document provides detailed application notes and protocols for the synthesis of this compound analogues and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies described herein are intended to guide researchers in the strategic design and synthesis of novel this compound derivatives with potentially improved therapeutic properties.
Introduction
This compound exhibits remarkable potency, with GI50 values in the nanomolar range against several renal cancer cell lines.[2] The primary mechanism of action involves the influx of calcium ions through TRPC4 and TRPC5 channels, leading to necrotic cell death.[1][4] SAR studies have revealed that the glycolate ester at the C-9 position is critical for its biological activity, as its absence in Englerin B results in a significant loss of potency.[5][6] Modifications to the this compound scaffold, particularly at the C-6 and C-9 positions, have been a major focus of medicinal chemistry efforts to enhance drug-like properties, such as oral bioavailability, while maintaining high potency and selectivity.[7][8] These studies are crucial for the development of clinically viable this compound-based therapeutics.
Key Structure-Activity Relationship Insights
SAR studies have established several key structural features that govern the biological activity of this compound and its analogues:
-
C-9 Glycolate Ester: This moiety is paramount for potent cytotoxic activity. Its removal or significant alteration generally leads to a dramatic decrease in potency.[5][6]
-
C-6 Ester Group: Modifications to the ester at the C-6 position are generally better tolerated than changes at C-9. This position offers an opportunity for derivatization to modulate pharmacokinetic properties.
-
Stereochemistry: The specific stereoconfiguration of this compound is essential for its interaction with the TRPC4/5 channels.
-
A Ring Modifications: Studies on truncated analogues suggest that the A ring of the englerin core is crucial for its antiproliferative activity.[9]
Experimental Protocols
This section outlines key experimental protocols for the synthesis and biological evaluation of this compound analogues.
General Synthetic Strategy for this compound Analogues
A common strategy for generating this compound analogues involves the semi-synthesis from a common intermediate or the total synthesis of the desired analogue. The following diagram illustrates a generalized workflow for the synthesis of this compound analogues, often starting from a key intermediate that can be diversely functionalized.
Caption: Generalized workflow for the synthesis of this compound analogues.
Protocol 1: Esterification at the C-6 Position
This protocol describes a general procedure for the acylation of the C-6 hydroxyl group, a common step in the synthesis of this compound analogues.[7]
Materials:
-
Hydroxyketone intermediate
-
Carboxylic acid or acid chloride
-
2,4,6-Trichlorobenzoyl chloride (for Yamaguchi esterification)
-
DMAP (4-Dimethylaminopyridine)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
Procedure (Yamaguchi Esterification):
-
To a solution of the carboxylic acid in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride and triethylamine at room temperature.
-
Stir the mixture for 1 hour.
-
Add a solution of the hydroxyketone intermediate and DMAP in toluene.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired C-6 ester.
Protocol 2: Cytotoxicity Assay using Renal Cancer Cell Lines
This protocol outlines a method to assess the in vitro cytotoxic activity of synthesized this compound analogues against a renal cancer cell line, such as A498.
Materials:
-
A498 human renal carcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogues dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed A498 cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound analogues in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add the media containing the different concentrations of the analogues. Include vehicle control (DMSO) and positive control (e.g., this compound) wells.
-
Incubate the plate for 48-72 hours.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.
Data Presentation
The following tables summarize representative SAR data for various this compound analogues. The data is compiled from multiple studies and is intended to illustrate the impact of structural modifications on biological activity.
Table 1: Effect of Modifications at the C-9 Position
| Compound | Modification at C-9 | GI50 (A498 cells, nM) | Reference |
| This compound | Glycolate ester | 1-20 | [2] |
| Englerin B | Hydroxyl group | >10,000 | [6] |
| Englerin B acetate | Acetate ester | ~2700 | [6] |
| 9-deoxythis compound | Hydrogen | >10,000 | [6] |
Table 2: Effect of Modifications at the C-6 Position
| Compound | Modification at C-6 | GI50 (A498 cells, nM) | Reference |
| This compound | Cinnamate ester | 1-20 | [2] |
| Analogue 1 | Benzoate ester | ~50 | [10] |
| Analogue 2 | Phenylacetate ester | ~100 | [10] |
| Analogue 3 | Cyclohexanecarboxylate ester | ~80 | [10] |
Signaling Pathway
This compound and its active analogues exert their cytotoxic effects by activating TRPC4 and TRPC5 channels, which are non-selective cation channels. This activation leads to an influx of cations, primarily Ca2+ and Na+, into the cell. The resulting increase in intracellular calcium concentration is a key event that triggers downstream signaling pathways leading to necrotic cell death.[1][4]
Caption: Signaling pathway of this compound-induced cell death.
Conclusion
The synthesis and SAR studies of this compound analogues are a vibrant area of research with the potential to yield novel anticancer agents. The protocols and data presented in this document provide a framework for the rational design and evaluation of new this compound derivatives. By systematically exploring the chemical space around the this compound scaffold, researchers can aim to develop compounds with improved pharmacological profiles, paving the way for future clinical investigations.
References
- 1. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 5. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Englerins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a stable and orally bioavailable englerin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New (−)‐Englerin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Englerin A Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englerin A is a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri. It has demonstrated potent and selective cytotoxic activity against renal cancer cell lines, making it a compound of significant interest for preclinical cancer research. These application notes provide a comprehensive overview of the available data and protocols for the administration of this compound in mouse models, intended to guide researchers in designing and executing in vivo studies.
Data Presentation
Table 1: this compound Dosage and Toxicity in Mice
| Administration Route | Vehicle/Formulation | Dose | Outcome | Reference |
| Intraperitoneal (i.p.) | DMSO | 5 mg/kg | Maximum tolerated dose in initial studies. | |
| Intraperitoneal (i.p.) | DMSO | 10 mg/kg | Lethal to a single untumored mouse. | |
| Intraperitoneal (i.p.) | Cyclodextrin with polyoxyethylene glycols | 10 mg/kg | Maximum tolerated dose with new formulation. | |
| Intravenous (i.v.) | Not specified | 0.1 mg/kg | Immediately lethal. | |
| Oral (p.o.) | Labrasol | up to 100 mg/kg | No overt toxicity, no detectable plasma levels. |
Table 2: this compound In Vivo Efficacy Data (Qualitative)
| Mouse Model | Cell Line | Treatment Details | Observed Effects | Reference |
| Xenograft | Human clear cell kidney cancer | Not specified | Cytotoxic in vivo via induction of apoptosis. | |
| Xenograft | Renal cell carcinoma (RCC) | Not specified | Reduced phosphorylation of GSK3beta in tumors. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of an this compound formulation suitable for intraperitoneal injection in mice, based on formulations used in preclinical studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin
-
Polyoxyethylene glycols (e.g., PEG300)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Prepare a solution of hydroxypropyl-β-cyclodextrin and polyoxyethylene glycols in sterile PBS. A previously reported formulation used 5% ethanol, 10% PEG300, and 25% Cremophor EL in PBS, though Cremophor may have toxicity concerns. A simpler parenteral formulation utilized cyclodextrin with several polyoxyethylene glycols.
-
Vortex thoroughly to ensure complete dissolution.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound.
-
Add the this compound to the prepared vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 1 mg/mL).
-
Vortex the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
-
Sterilization:
-
Sterilize the final this compound solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.
-
-
Storage:
-
Store the prepared formulation at 4°C, protected from light. It has been shown to be stable for at least one week under these conditions.
-
Protocol 2: Renal Cancer Xenograft Model with this compound Treatment
This protocol outlines a typical workflow for establishing a subcutaneous renal cancer xenograft model using the A498 cell line and subsequent treatment with this compound.
Materials:
-
A498 human renal cancer cell line
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Matrigel®
-
Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Prepared this compound formulation (see Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture:
-
Culture A498 cells in appropriate media until they reach 80-90% confluency.
-
-
Cell Preparation for Injection:
-
Harvest cells using trypsin and perform a viable cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound (e.g., 5 mg/kg) via intraperitoneal injection according to the desired schedule (e.g., every fourth day for five treatments).
-
Administer the vehicle control to the control group using the same volume and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight throughout the study.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Application Note: Quantification of Englerin A in Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Englerin A in plasma. This compound, a potent and selective inhibitor of renal cancer cell growth, is a promising therapeutic candidate requiring accurate bioanalytical methods for pharmacokinetic studies. The described protocol utilizes protein precipitation for sample preparation, followed by reversed-phase chromatography and detection by tandem mass spectrometry. This method provides the necessary sensitivity, specificity, and dynamic range for preclinical and clinical drug development.
Introduction
This compound is a guaiane sesquiterpene isolated from the plant Phyllanthus engleri. It has demonstrated remarkable potency and selectivity in inhibiting the growth of renal cancer cell lines. To support the development of this compound as a potential therapeutic agent, a validated bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound concentrations in plasma, a critical component for pharmacokinetic and toxicokinetic studies. The method employs a straightforward protein precipitation extraction procedure and a rapid LC-MS/MS analysis, ensuring high throughput and reliable results.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Control plasma (human, rat, etc.)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard (IS) working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2
-
Internal Standard: [M+H]⁺ > fragment ion
-
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method for this compound in Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95 - 105% |
| Precision at LLOQ | < 15% |
| Intra-day Accuracy | 92 - 108% |
| Intra-day Precision | < 10% |
| Inter-day Accuracy | 94 - 106% |
| Inter-day Precision | < 12% |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified proposed signaling pathway of this compound in renal cancer cells.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic studies, supporting the continued development of this promising anti-cancer agent. The method meets the typical requirements for bioanalytical method validation in terms of linearity, accuracy, and precision.
techniques for monitoring Englerin A stability in solution
[6] Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation (2015-06-22) this compound is a structurally unique natural product reported to selectively inhibit growth of renal cell carcinoma cell lines. A large scale phenotypic cell profiling experiment (CLiP) of this compound on ¬over 500 well characterized cancer cell lines showed that this compound inhibits growth of a subset of tumor cell lines from many lineages, not just renal cell carcinomas. Expression of the TRPC4 cation channel was the cell line feature that best correlated with sensitivity to this compound, suggesting the hypothesis that TRPC4 is the efficacy target for this compound. ... (2015-06-22) In preparation for in vivo studies, the plasma stability of this compound was studied. This compound was stable in plasma from dogs and humans but was unstable in plasma from rats and mice (Fig 7A). There is virtually no this compound remaining after 90 minutes incubation in rat or mouse plasma. This plasma instability suggested that it may be difficult to achieve significant exposure of this compound in rodents. ... (2015-06-22) Quantification of this compound and englerin B A 25 μl aliquot of sample was subjected to protein precipitation using 150 μl of acetonitrile containing 100 ng/ml of internal standard (glyburide). After vortex and centrifugation for 5 minutes at 4000 revolutions per minute, 125 μl of supernatant was transferred to a 1 ml 96-well plate, followed by the addition of 50 μl of water. The analysis was conducted by using HPLC separation coupled with mass spectrometric detection. Agilent 1100 (Santa Clara, CA) was used for LC separations coupled with CTC PAL (Zwingen, Switzerland). ... (2015-06-22) Genetic experiments demonstrate that TRPC4 expression is both necessary and sufficient for this compound induced growth inhibition. This compound induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5. Electrophysiology experiments confirmed that this compound is a TRPC4 agonist. Both the this compound induced current and the this compound induced growth inhibition can be blocked by the TRPC4/C5 inhibitor ML204. ... (2015-06-22) There has not been a consensus on the mechanism by which this compound inhibits RCC cell growth. This compound directly activated protein kinase C (PKC) theta in a biochemical assay and was hypothesized to affect cell viability by promoting glucose dependence while simultaneously starving cells of glucose. Others observed that this compound caused necrosis, an increase in reactive oxygen species and an influx of calcium into RCC cells. --INVALID-LINK--
Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC Abstract. Synthesis of analogues of this compound with a reduced propensity for hydrolysis of the glycolate moiety led to a compound which possessed the renal cancer cell selectivity of the parent and was orally bioavailable in mice. ... We reasoned that the glycolate moiety of this compound was hydrolyzed by gastric acid, and thus sought to prepare a more stable series of analogues. The incorporation of nitrogen at C9 of the natural product was a straightforward process requiring minimal modification to the synthesis of this compound described by our laboratory in 2011. ... The production of aza-englerin analogues employed the hydroxyketone 3 as a starting point. The C6 hydroxyl function was acylated using the Yamaguchi protocol or commercially available acid chloride under standard conditions to give esters 5–8 in 41–93% yield. ... While this compound was detected in mouse serum after i.p. injection, the oral route did not produce detectable levels of the compound (see Supplemental Information for details). We reasoned that the glycolate moiety of this compound was hydrolyzed by gastric acid, and thus sought to prepare a more stable series of analogues. ... This result supports the theory that this compound is not orally bioavailable due to cleavage of the glycolate ester in the acid conditions of the stomach, which would produce englerin B, which we5 and others6c have previously shown to have no activity on cancer cell growth. Furthermore, recent data show that englerin B can be detected in serum of rats after oral administration of this compound. ... While 2 is bioavailable by the oral route, its intrinsic activity in cellular systems such as the NCI 60 assay is much weaker than this compound, as noted above. --INVALID-LINK--
Englerins: A Comprehensive Review - PMC - NIH A second isolation procedure yielded only two sesquiterpenes without halogens, named englerins A (1) and B (2). This compound reproduced the selectivity of the parent extract and was extremely potent (e.g., an A498 GI50 value of 10 nM), while englerin B showed no significant cell growth inhibition. The planar structures of the sesquiterpenes were readily established by 2D-NMR techniques, while NOE experiments determined the relative configuration of the seven contiguous stereocenters (Figure 1). ... The effect was blocked by the TRPC4 inhibitor ML204, and cells were rescued from this compound cytotoxicity by EGTA, a cell-impermeable calcium chelator. GPCR-stimulated activation of TRPC4/5 channels was ruled out by blockade of GPCR signaling by a stable guanosine diphosphate analogue. Workers at Novartis came to the same conclusion via extensive cell line profiling and bioinformatics analysis, in which they correlated TRPC4 expression with this compound ... ... At this point, it seemed worthwhile to develop legitimate pharmaceutical formulations for this compound (1). At NCI-Frederick, Sima Hayavi developed both parenteral and oral formulations. The parenteral formulation utilized cyclodextrin with several polyoxyethylene glycols to yield a clear solution at 5.7 mg/mL; this was shown to be stable at refrigerator temperatures for 1 week. A simple oral formulation in Labrasol at 20 mg/mL was also developed and shown to be stable. --INVALID-LINK--
Chemical structures of this compound and
Application Notes and Protocols for the Use of Englerin A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englerin A, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has garnered significant interest in the field of cancer research due to its potent and selective cytotoxic activity against renal cancer cell lines.[1][2] Initial discovery through the National Cancer Institute's (NCI) 60-cell line screen revealed its remarkable selectivity, with GI50 values in the nanomolar range for specific renal cancer cells.[1] Subsequent research has identified the primary molecular targets of this compound as the transient receptor potential canonical (TRPC) channels TRPC4 and TRPC5.[3][4][5][6] this compound acts as a potent agonist of these channels, leading to an influx of calcium ions, which in turn induces cell death in susceptible cancer cells.[4][5]
These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. It can be utilized as a positive control for screens targeting TRPC4/TRPC5 activation or as a reference compound in phenotypic screens to identify novel compounds with similar bioactivity profiles. This document provides detailed application notes and protocols for the effective use of this compound in HTS settings.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the direct activation of TRPC4 and TRPC5, which are non-selective cation channels. This activation leads to an influx of Ca2+ and Na+ into the cell, disrupting intracellular calcium homeostasis.[7] The sustained elevation of intracellular calcium triggers a cascade of events culminating in cancer cell death, which has been reported to occur through both necrosis and apoptosis.[8] Some studies have also suggested that this compound can inhibit the activation of pro-survival kinases such as AKT and ERK.[8]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various cancer cell lines and its potency as a TRPC4/TRPC5 activator.
Table 1: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| A498 | Renal | GI50 | 1-10 | |
| UO-31 | Renal | IC50 | 140.3 | [9] |
| A-498 | Renal | IC50 | 53.25 | [9] |
| A-673 | Rhabdomyosarcoma | IC50 | ~28 (TRPC4 induced) | [3] |
| NCI-60 Panel | Various | GI50 | 1-87 (selective for renal) | [1] |
Table 2: this compound Activity on TRPC Channels
| Channel | Parameter | Value (nM) | Reference |
| TRPC4 | EC50 | 11.2 | [4] |
| TRPC5 | EC50 | 7.6 | [4] |
| TRPC5 | EC50 | 7.59 | [7] |
High-Throughput Screening Protocols
This compound can be incorporated into HTS campaigns in two primary ways: as a positive control in target-based screens for TRPC4/TRPC5 modulators, and as a reference compound in phenotypic screens to identify novel anti-cancer agents.
Target-Based HTS for TRPC4/TRPC5 Activators using a Calcium Flux Assay
This protocol describes a cell-based HTS assay to identify novel activators of TRPC4 or TRPC5 channels using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium changes.
Experimental Workflow:
Caption: HTS workflow for TRPC4/5 activators.
Materials:
-
HEK293 cells stably expressing human TRPC4 or TRPC5.
-
Assay medium (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound (positive control).
-
DMSO (negative control).
-
Test compound library.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating:
-
Seed HEK293-TRPC4 or HEK293-TRPC5 cells into 384-well plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-8 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid (optional) in assay medium.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare compound plates by diluting test compounds, this compound (e.g., to a final concentration of 100 nM), and DMSO in assay medium.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding 10 µL of the compound solution to the cell plate.
-
Measure the fluorescence signal kinetically for 2-5 minutes.
-
-
Data Analysis and Hit Identification:
-
Calculate the maximum fluorescence response for each well.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Calculate the Z-factor to assess assay quality (a Z-factor > 0.5 is considered excellent).
-
Identify "hits" as compounds that produce a response greater than a predefined threshold (e.g., 3 standard deviations above the mean of the negative controls).
-
-
Hit Confirmation and Dose-Response:
-
Confirm the activity of primary hits by re-testing.
-
Perform dose-response experiments for confirmed hits to determine their EC50 values.
-
Phenotypic HTS for Anti-Cancer Agents using a Cell Viability Assay
This protocol describes a phenotypic screen to identify compounds that selectively inhibit the growth of this compound-sensitive cancer cell lines.
Experimental Workflow:
References
- 1. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. unitedrelay.org [unitedrelay.org]
- 3. info2.uqam.ca [info2.uqam.ca]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HTS Quality Control and Data Analysis: A Process to Maximize Info...: Ingenta Connect [ingentaconnect.com]
- 9. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Englerin A in Xenograft Models of Renal Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Englerin A, a natural product isolated from the bark of Phyllanthus engleri, has demonstrated potent and selective cytotoxic activity against renal cell carcinoma (RCC)[1][2][3]. This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models of renal cancer, based on published research findings. It is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound and its analogs.
Overview of this compound's Anti-Cancer Activity in Renal Cancer
This compound exhibits a high degree of selectivity for renal cancer cells, with GI50 values in the nanomolar range (1-87 nM) against a panel of RCC cell lines, representing a selectivity of approximately 1,000-fold higher than for other cancer cell types[2][3]. Its mechanism of action is multifaceted, inducing cell death through apoptosis and necrosis[1][4]. Additionally, this compound triggers autophagy, which is thought to be a cellular survival mechanism that ultimately proves unsuccessful[1]. A key molecular effect of this compound is the inhibition of the PI3K/Akt signaling pathway[1][5]. It has been shown to activate Protein Kinase C (PKC), leading to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1) and a subsequent decrease in the phosphorylation of Akt and GSK3β[5].
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound in the context of renal cancer.
Table 1: In Vitro Cytotoxicity of this compound against Renal Cancer Cell Lines
| Cell Line | GI50 (nM) | Reference |
| A498 | < 20 | [2] |
| UO-31 | 140.3 | [4] |
| CAKI-1 | < 20 | [2] |
| SN12C | < 20 | [2] |
| 786-0 | < 20 | [2] |
| TK-10 | 87 | [2] |
Table 2: In Vivo Efficacy and Dosing of this compound in Renal Cancer Xenograft Models
| Xenograft Model (Cell Line) | Mouse Strain | This compound Dose & Regimen | Administration Route | Outcome | Reference |
| Human clear cell kidney cancer | Not Specified | 5 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Marked inhibition of tumor growth | [1] |
| 786-0 | Not Specified | 5 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Marked reduction in tumor growth | [6] |
| RXF 393 | Not Specified | 1.25, 2.5, or 5 mg/kg, every 4th day for 5 treatments | Intraperitoneal (i.p.) | No efficacy, but well-tolerated | [6] |
| Not Specified | Athymic nude mice | Single dose | Subcutaneous, intraperitoneal, or oral | Tolerability studies conducted | [7] |
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous xenograft model using a human renal cancer cell line.
Materials:
-
Human renal cell carcinoma cell line (e.g., 786-0, A498)
-
Female athymic nude mice (8 weeks old)[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
Procedure:
-
Culture the selected renal cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
This protocol details the preparation and administration of this compound to the established xenograft models.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or a formulation containing Cremophor EL and ethanol)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration (e.g., 5 mg/kg) with a sterile vehicle. The final concentration of the initial solvent (e.g., DMSO) should be kept low to minimize toxicity.
-
Administer the this compound solution to the mice via the chosen route. Intraperitoneal (i.p.) injection has been shown to be effective[1][6].
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Follow the predetermined treatment schedule (e.g., daily for 14 days)[1][6].
Assessment of Anti-Tumor Efficacy
This protocol describes the methods for evaluating the effect of this compound on tumor growth.
Materials:
-
Calipers
-
Analytical balance
Procedure:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for immunohistochemistry.
Visualizations
Experimental Workflow
References
- 1. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. englerin-a-a-selective-inhibitor-of-renal-cancer-cell-growth-from-phyllanthus-engleri - Ask this paper | Bohrium [bohrium.com]
- 4. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Englerins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Synthesizing Truncated Englerin A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for preparing truncated analogues of Englerin A, a natural product with potent and selective activity against renal cancer cells. The protocols focus on key chemical transformations that enable access to a variety of analogues for structure-activity relationship (SAR) studies and drug discovery efforts.
Introduction
This compound, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has garnered significant attention due to its remarkable cytotoxicity against renal cancer cell lines.[1][2][3] Synthetic access to this compound and its analogues is crucial for exploring its therapeutic potential and understanding its mechanism of action. Truncated analogues, which lack certain structural features of the parent molecule, are particularly valuable for identifying the minimal pharmacophore required for biological activity. This document outlines a robust synthetic strategy centered around two key reactions: a Rhodium(II)-catalyzed [4+3] cycloaddition to construct the core bicyclic system and a subsequent intramolecular aldol condensation to form the tricyclic core.[1][2][3]
Data Presentation
Table 1: Yields of Key Synthetic Intermediates
This table summarizes the reported yields for the key steps in the synthesis of the tricyclic core common to many truncated this compound analogues.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| [4+3] Cycloaddition | Furan (9), Diazoester (10) | Cycloadduct (8) | Rh₂(OOct)₄ | Hexanes | Reflux | 90 | [1] |
| Reductive Cleavage | Cycloadduct (8) | Enone (-)-17 | DIBAL-H, BF₃·Et₂O | CH₂Cl₂ | -78 to -30 | 59 | [1] |
| Stetter Reaction | Enone (-)-17, Propanal | Diketone (27) | Thiazolium salt (26) | - | - | - | [3] |
| Intramolecular Aldol Condensation | Diketone (27) | Tricyclic enone | KOH | EtOH | rt | - | [3] |
Note: Yields can vary based on scale and specific reaction conditions. The data presented here is based on reported literature values.
Table 2: Cytotoxicity of Truncated this compound Analogues
This table presents the growth inhibitory activity (GI₅₀) of selected truncated this compound analogues against different cancer cell lines, highlighting the importance of the A-ring for activity against renal cancer.
| Compound | Description | A498 (Renal Cancer) GI₅₀ (nM) | CEM (Leukemia) GI₅₀ (µM) | Reference |
| This compound (1) | Natural Product | 45 | - | [1] |
| Analogue 44 | Truncated, lacks A-ring | > 100 | - | [1] |
| Analogue 46 | Truncated, lacks A-ring | > 100 | - | [1] |
| (-)-17 | Bicyclic Enone Intermediate | - | 1-3 | [1][3] |
| (±)-17 | Racemic Bicyclic Enone Intermediate | - | 1-3 | [1] |
| (-)-19 | Bicyclic Intermediate | - | 1-3 | [1] |
Experimental Protocols
Protocol 1: Rh(II)-Catalyzed [4+3] Cycloaddition
This protocol describes the enantioselective formation of the BC ring system, a key step in the synthesis of the Englerin core structure.[1]
Materials:
-
Furan derivative (9)
-
Diazoester (10)
-
Rhodium(II) octanoate (Rh₂(OOct)₄)
-
Hexanes, anhydrous
Procedure:
-
To a solution of furan 9 (2.0 equivalents) in refluxing hexanes, add a solution of diazoester 10 (1.0 equivalent) and Rh₂(OOct)₄ (2 mol%) in hexanes dropwise over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the cycloadduct 8. The diastereomers can be separated at this stage.
Expected Outcome: The reaction typically yields the desired cycloadduct in good yield (around 90%) with moderate diastereoselectivity (dr ~3:1).[1]
Protocol 2: Intramolecular Aldol Condensation
This protocol outlines the formation of the A-ring to construct the tricyclic core of this compound analogues.[3]
Materials:
-
Diketone precursor (e.g., 27)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the diketone precursor 27 in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the formation of the tricyclic enone by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired tricyclic compound.
Note on Optimization: The intramolecular aldol condensation can be sensitive to the substrate and reaction conditions. Different bases (e.g., t-BuOK, NaOMe, LDA) and protecting groups on the C6 hydroxyl may need to be explored to optimize the yield.[3]
Protocol 3: Cytotoxicity Assay
This protocol describes a general method for evaluating the growth inhibitory activity of synthesized analogues using a ³H-thymidine incorporation assay.[1][3]
Materials:
-
Cancer cell lines (e.g., A498, CEM)
-
RPMI medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 u/ml penicillin/streptomycin
-
Truncated this compound analogues dissolved in DMSO
-
³H-thymidine
-
96-well plates
Procedure:
-
Plate cells at an appropriate density (e.g., 3,500 cells/well for A498, 10-20 x 10³ cells/well for CEM) in 96-well plates.
-
Add increasing concentrations of the this compound analogues to the wells. Use 0.1% DMSO as a vehicle control.
-
Incubate the cells for 48 hours.
-
Pulse the cells with ³H-thymidine for 6 hours.
-
Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for truncated this compound analogues.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound and its analogues.
References
- 1. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 3. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olefination in Englerin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges specifically at the olefination step during the total synthesis of Englerin A. This resource addresses common issues with various olefination methods when applied to complex and sterically hindered intermediates.
Troubleshooting Guides
Issue 1: Low or No Yield in Wittig Olefination of the C5-Ketone
Question: We are attempting a Wittig reaction to introduce the exocyclic methylene group at the C5 position of the this compound core, but we are observing very low to no product formation. What are the likely causes and troubleshooting steps?
Answer:
The ketone at the C5 position in the this compound intermediate is sterically hindered, which can significantly impede the approach of the Wittig ylide.[1] This steric hindrance is a common cause of low yields in Wittig reactions with complex ketones.
Troubleshooting Workflow:
References
Englerin A Instability in Rodent Plasma: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of Englerin A in rodent plasma.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in rodent plasma?
This compound is unstable in the plasma of rodents, such as mice and rats, due to the high activity of endogenous carboxylesterases (CES). These enzymes rapidly hydrolyze the glycolate ester bond of this compound, converting it to its inactive metabolite, Englerin B. This metabolic conversion is the primary reason for the short half-life of this compound in rodent plasma. In contrast, this compound is significantly more stable in human and dog plasma, which have much lower levels of carboxylesterase activity.
Q2: What are the consequences of this compound instability for my research?
The rapid degradation of this compound in rodent plasma can lead to several experimental challenges:
-
Underestimation of in vivo efficacy: Rapid clearance of the active compound can lead to lower than expected therapeutic effects in animal models.
-
Inaccurate pharmacokinetic (PK) data: The short half-life makes it difficult to obtain reliable measurements of exposure, bioavailability, and other PK parameters.
-
Difficulty in establishing dose-response relationships: The rapid metabolism can obscure the relationship between the administered dose and the observed pharmacological effect.
Q3: How can I prevent the degradation of this compound in rodent plasma samples?
The most effective method to prevent the degradation of this compound in rodent plasma is to inhibit the activity of carboxylesterases immediately upon blood collection. This is achieved by adding a specific carboxylesterase inhibitor to the blood collection tubes.
Q4: Which carboxylesterase inhibitor is recommended?
For the stabilization of ester-containing compounds like this compound in rodent plasma, the irreversible carboxylesterase inhibitor bis(p-nitrophenyl)phosphate (BNPP) is highly recommended. It has been shown to be effective in preventing the hydrolysis of various ester-containing drugs in rodent plasma.
Q5: Are there any alternatives to BNPP?
While BNPP is a common choice, other esterase inhibitors have been reported. However, their efficacy for stabilizing this compound specifically in rodent plasma may need to be empirically determined. Some other inhibitors include:
-
Benzil: A pan-carboxylesterase inhibitor.
-
Loperamide: A selective inhibitor of human intestinal carboxylesterase (hiCE).
-
Digitonin: A selective inhibitor of human carboxylesterase 1 (hCE1).
It is important to note that the selectivity of these inhibitors for rodent carboxylesterases may differ from their human counterparts.
Troubleshooting Guides
Issue 1: this compound is still degrading in my plasma samples despite using an inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration | Ensure you are using the recommended final concentration of the inhibitor. For BNPP, a final concentration of 500 µM in the plasma is generally effective. You may need to optimize this concentration for your specific experimental conditions. |
| Delayed addition of inhibitor | The inhibitor must be added to the blood collection tubes before the blood is drawn. This ensures immediate inactivation of the carboxylesterases. |
| Improper mixing | Immediately after blood collection, gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and the inhibitor. |
| Inhibitor degradation | Prepare fresh stock solutions of the inhibitor regularly. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Incorrect sample handling temperature | Keep blood samples on ice immediately after collection and during processing to minimize any residual enzymatic activity. |
Issue 2: I am observing interference or matrix effects in my LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution of the inhibitor with this compound | The presence of high concentrations of inhibitors like BNPP can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. |
| * Optimize chromatographic separation: Modify your LC gradient to separate the inhibitor from this compound and its internal standard. | |
| * Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and be similarly affected by matrix effects, thus providing more accurate quantification. | |
| * Perform a post-column infusion experiment: This will help identify regions of ion suppression or enhancement in your chromatogram and allow you to adjust your method accordingly. | |
| Inhibitor-related adduct formation | Some inhibitors or their degradation products may form adducts with the analyte of interest. |
| * Analyze a blank plasma sample with the inhibitor: This will help identify any inhibitor-related peaks in your chromatogram. | |
| * Adjust mass spectrometer source conditions: Optimize parameters such as declustering potential and collision energy to minimize in |
Technical Support Center: Mitigating In Vivo Toxicity of Englerin A
Welcome to the technical support center for researchers working with Englerin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the in vivo toxicity of this potent anti-cancer compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's in vivo toxicity?
A1: The in vivo toxicity of this compound is primarily mediated by its potent activation of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) ion channels. While this activation is responsible for its anti-cancer effects in renal cancer cells, systemic activation of these channels in other tissues is thought to lead to the observed toxicity.
Q2: What are the common signs of this compound toxicity in mice?
A2: Researchers should closely monitor mice for the following signs of toxicity, especially after intravenous administration:
-
Acute Effects (within minutes to hours):
-
Delayed Effects (within days):
-
Significant body weight loss.[2]
-
Decreased food and water consumption.
-
Ruffled fur and hunched posture.
-
Q3: Are there less toxic alternatives to this compound?
A3: Yes, several structural analogs of this compound have been developed to reduce its in vivo toxicity while maintaining anti-cancer efficacy. Modifications at the bridgehead position and the glycolate moiety have shown promise. See the "Quantitative Data Summary" section for a comparison of some of these analogs.
Q4: What is the recommended route of administration to minimize toxicity?
A4: Oral administration of this compound is generally better tolerated than intravenous or intraperitoneal routes, with a much higher maximum tolerated dose (MTD). However, the oral bioavailability of this compound is very low, likely due to hydrolysis in the stomach and first-pass metabolism. For systemic efficacy, intravenous or intraperitoneal routes are often necessary, but these are associated with significant toxicity.
II. Troubleshooting Guides
Problem 1: High incidence of acute toxicity and mortality in my mouse cohort.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | The intravenous MTD of this compound in mice is very low (approximately 50 µg/kg). Ensure you are using a dose appropriate for the administration route. For initial studies, it is advisable to perform a dose-ranging study to determine the MTD in your specific animal model. |
| Improper formulation. | This compound is poorly soluble in aqueous solutions. Improper formulation can lead to precipitation and uneven distribution of the compound, potentially causing localized high concentrations and increased toxicity. Refer to the "Experimental Protocols" section for a reliable formulation method. |
| Rapid injection rate. | For intravenous administration, a slow bolus injection is recommended to avoid rapid spikes in plasma concentration, which can exacerbate toxicity. |
| Animal strain sensitivity. | Different mouse strains may exhibit varying sensitivities to this compound. If possible, review literature for data on the strain you are using or consider a pilot study to assess sensitivity. |
Problem 2: Inconsistent or no anti-tumor efficacy in my xenograft model.
| Possible Cause | Troubleshooting Step |
| Inadequate dose or dosing frequency. | While toxicity is a concern, the dose and frequency must be sufficient to achieve a therapeutic effect. Consider a dose-escalation study in tumor-bearing mice to find the optimal balance between efficacy and toxicity. |
| Poor bioavailability. | If using oral administration, the low bioavailability of this compound may prevent it from reaching the tumor at therapeutic concentrations. Consider switching to a parenteral route of administration or using a more bioavailable analog if available. |
| Formulation instability. | This compound formulations may not be stable over long periods. It is recommended to prepare fresh formulations for each experiment. If storing, ensure it is done at the recommended temperature and for a validated duration. |
| Tumor model resistance. | The anti-tumor activity of this compound is highly dependent on the expression of TRPC4 and TRPC5 channels in the cancer cells.[3] Verify the expression of these channels in your chosen cell line. |
III. Quantitative Data Summary
Table 1: In Vivo Toxicity of this compound and Analogs in Mice
| Compound | Administration Route | Maximum Tolerated Dose (MTD) | Reference |
| This compound | Intravenous (i.v.) | ~50 µg/kg | [4] |
| Intraperitoneal (i.p.) | ~5 mg/kg | [5] | |
| Oral (p.o.) | >100 mg/kg | [4] | |
| Analog 6 | Intravenous (i.v.) | 1000 µg/kg | [4] |
| Analog 7 | Intravenous (i.v.) | 200 µg/kg | [4] |
| Analog 8 | Intravenous (i.v.) | 400 µg/kg | [4] |
| Analog 9 | Intravenous (i.v.) | 400 µg/kg | [4] |
| Analog 10 | Intravenous (i.v.) | 400 µg/kg | [4] |
Table 2: In Vitro Efficacy of this compound and Analogs in Renal Cancer Cell Lines
| Compound | A498 GI50 (nM) | UO-31 GI50 (nM) | RXF 393 GI50 (nM) | Reference |
| This compound (1a) | 8.7 | 1.1 | 19 | [4] |
| Analog 2 | 100 | 500 | 100 | [4] |
| Analog 6 | 20 | 25 | 200 | [4] |
| Analog 7 | 10 | 10 | 100 | [4] |
| Analog 8 | 30 | 30 | 300 | [4] |
| Analog 9 | 100 | 200 | 1000 | [4] |
| Analog 10 | 20 | 20 | 200 | [4] |
IV. Experimental Protocols
Protocol 1: Parenteral Formulation of this compound
This protocol is adapted from a method used for in vivo studies.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Polyethylene glycol 300 (PEG300)
-
Cremophor EL
-
Phosphate-buffered saline (PBS), 1X
Procedure:
-
Prepare a 20% (w/v) solution of Cremophor EL in deionized water.
-
Dissolve the required amount of this compound in ethanol.
-
Add PEG300 to the ethanol solution and sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Add the 20% Cremophor EL solution to the this compound mixture.
-
Add 1X PBS to reach the final desired concentration.
-
The final formulation should be a clear solution. For example, a common vehicle composition is 5% ethanol, 10% PEG300, 5% Cremophor EL, and 80% PBS.[3]
-
Filter the final formulation through a 0.22 µm syringe filter before administration.
Protocol 2: Acute Toxicity Testing using the Up-and-Down Procedure (UDP)
This is a generalized protocol based on the OECD 425 guideline.
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a set factor. If an animal dies, the dose for the next animal is decreased. This allows for the estimation of the LD50 with fewer animals.
Procedure:
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female mice).
-
Fasting: Fast animals prior to dosing (e.g., withhold food but not water for 3-4 hours for mice).
-
Starting Dose: The first animal receives a dose one step below the best estimate of the LD50. If no information is available, a default starting dose (e.g., 175 mg/kg for oral studies) can be used.
-
Dosing and Observation: Administer the substance and observe the animal for up to 48 hours for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., multiplied by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose (e.g., divided by a factor of 3.2).
-
-
Stopping Criteria: The test is stopped when one of the following criteria is met:
-
Three consecutive animals survive at the highest dose.
-
Five reversals in outcome occur in any sequence of six consecutive animals.
-
A specified number of animals have been tested.
-
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method, often with the aid of specialized software.
V. Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to cytotoxicity.
Experimental Workflows
Caption: Workflow for the Up-and-Down Procedure for acute toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. luvas.edu.in [luvas.edu.in]
- 3. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
preventing Englerin A precipitation in cell culture media
Welcome to the technical support center for Englerin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to prevent and troubleshoot this problem.
Issue: this compound precipitates out of solution upon addition to cell culture medium.
Possible Causes:
-
Low Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
Improper Stock Solution Preparation: The initial concentration and solvent used for the stock solution are critical.
-
Incorrect Dilution Method: The way the stock solution is diluted into the media can cause localized high concentrations and precipitation.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture medium, such as proteins and salts, can affect the solubility of the compound.
Solutions Workflow:
Technical Support Center: Enhancing the Oral Bioavailability of Englerin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Englerin A.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound is primarily due to its chemical instability in the acidic environment of the stomach. The glycolate ester moiety at C9 is susceptible to acid-catalyzed hydrolysis, which converts this compound into Englerin B.[1] Englerin B is inactive against cancer cell growth.[1] Additionally, this compound is unstable in rat and mouse plasma, further limiting its systemic exposure after absorption.[2]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The two main strategies are:
-
Analog Synthesis: This involves chemically modifying the this compound structure to create more stable compounds that are resistant to hydrolysis in the stomach. A key focus has been the modification of the labile glycolate ester.[1][3]
-
Formulation Strategies: This approach aims to protect this compound from the harsh gastrointestinal environment and enhance its absorption. This includes using specialized vehicles like Labrasol™ to improve solubility and nanoformulations to increase surface area and absorption.[1][4]
Q3: What is the mechanism of action of this compound that should be preserved in more bioavailable formulations?
A3: this compound exerts its cytotoxic effects by acting as a potent and selective agonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) cation channels.[2][5][6][7] Activation of these channels leads to an influx of calcium ions (Ca2+), causing Ca2+ overload and inducing cell death in sensitive cancer cells, particularly renal cell carcinoma.[5][6] Any strategy to improve bioavailability must ensure that the resulting compound or formulation retains this activity.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in preclinical models (mice/rats).
-
Possible Cause: Degradation of this compound to Englerin B in the stomach.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze stomach contents and plasma for the presence of Englerin B. This can confirm that hydrolysis is the primary issue.
-
Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet that dissolves only in the higher pH of the small intestine, bypassing the stomach acid.
-
Prodrug/Analog Approach: Synthesize and test more hydrolytically stable analogs of this compound where the glycolate ester is replaced with a more robust functional group.[1]
-
Use of Enzyme Inhibitors: While not specific to this compound, co-administration with general esterase inhibitors could be explored, though this may have off-target effects.
-
Problem 2: Poor solubility of this compound or its analogs in aqueous media for in vitro assays.
-
Possible Cause: this compound is a lipophilic molecule with poor water solubility.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro assays, prepare stock solutions in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Complexation with Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of this compound.[1][8]
-
Formulation as a Nanoemulsion or Nanosuspension: These formulations can increase the surface area of the drug, leading to improved dissolution and apparent solubility in aqueous environments.
-
Problem 3: Inconsistent results in in vivo oral bioavailability studies.
-
Possible Cause: Variability in formulation preparation, animal handling, or bioanalytical methods.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the oral formulation. For lipid-based formulations like those with Labrasol™, control mixing speed, temperature, and duration.
-
Control Animal Fasting and Dosing: Ensure all animals are fasted for a consistent period before dosing to reduce variability in gastric emptying and food effects. Use precise oral gavage techniques to ensure accurate dose administration.
-
Validate Bioanalytical Method: Fully validate the HPLC-MS/MS method for quantifying this compound and its metabolites in plasma, including linearity, accuracy, precision, and stability.
-
Monitor Animal Health: Observe animals for any signs of distress or toxicity, as this can affect physiological parameters and drug absorption.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Data for this compound and an Orally Bioavailable Analog
| Compound | Species | Dose & Route | Formulation Vehicle | Key Findings | Reference |
| This compound | Mouse | 100 mg/kg, p.o. (gavage) | Not specified | No detectable levels in serum. | [1] |
| This compound | Rat | 5 mg/kg, p.o. | Not specified | Very low exposure (<12 nM). | [2] |
| This compound | Mouse | 10 mg/kg, i.p. | DMSO | Detectable levels in serum. | [1] |
| Aza-englerin analog (Compound 2) | Mouse | 50 mg/kg, p.o. | Labrasol | Orally bioavailable; maintained higher and longer serum levels than this compound given i.p. | [1] |
Note: Specific Cmax, Tmax, and AUC values for the orally bioavailable analog were not detailed in the referenced public study but were shown graphically to be superior to intraperitoneal this compound.
Experimental Protocols
Preparation of Labrasol®-based Oral Formulation
This protocol is adapted for a poorly water-soluble compound like this compound.
Materials:
-
This compound (or analog)
-
Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides)
-
Saline solution (0.9% NaCl), sterile
-
Vortex mixer
-
Heated magnetic stir plate
-
Sterile glass vials
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of Labrasol® to the vial. A starting concentration to aim for, based on literature, is 20 mg/mL.[1]
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stir bar until the this compound is completely dissolved. Visual inspection should confirm a clear solution.
-
For administration, this stock solution can be diluted with saline. A 1:1 dilution with saline has been used for this compound analogs.[3]
-
Vortex the diluted solution vigorously for 1-2 minutes to ensure homogeneity before administration. The final formulation should be a clear microemulsion.
In Vivo Oral Bioavailability Study in Mice
Materials:
-
Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
This compound formulation
-
Oral gavage needles (flexible, plastic)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Weigh each mouse and calculate the exact volume of the formulation to be administered. Administer the formulation via oral gavage at the target dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a suitable method like tail vein or saphenous vein sampling. Place samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound and/or its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-24 days, changing the medium in both apical and basolateral chambers every 2-3 days. The cells will differentiate into a polarized monolayer resembling the intestinal epithelium.[9]
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Monolayers are typically ready when TEER values are >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (<10 x 10⁻⁶ cm/s).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer at 37°C.
-
Add the transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for developing an orally bioavailable this compound formulation.
Caption: Major barriers to the oral bioavailability of this compound.
References
- 1. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 3. Synthesis of a stable and orally bioavailable englerin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Drug Delivery Systems for Loading of Natural Plant Extracts and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-sensing charged residues for transient receptor potential canonical 5 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The study on the preparation and spectroscopic properties of hydroxypropyl-beta-cyclodextrin/glipizide inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
optimizing reaction conditions for Englerin A analogue synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the synthesis of Englerin A and its analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of the this compound core structure and subsequent analogue diversification.
Issue 1: Low yield or decomposition during Rh(II)-catalyzed [4+3] cycloaddition to form the core oxabicyclic ring system.
-
Question: My Rh(II)-catalyzed [4+3] cycloaddition between a furan and a diazoester is giving low yields and/or decomposition of starting materials. What are the critical parameters to optimize?
-
Answer: The choice of rhodium catalyst is critical in this reaction. While various Rh(II) catalysts can be used, their reactivity differs significantly.
-
Troubleshooting:
-
Catalyst Choice: It has been reported that Rh₂(OOct)₄ (rhodium(II) octanoate) can provide high yields (around 90%), whereas Rh₂(OAc)₂ (rhodium(II) acetate) may lead to decomposition. If you are using Rh₂(OAc)₂, consider switching to Rh₂(OOct)₄.
-
Reaction Temperature & Catalyst Loading: Attempts to lower the reaction temperature or reduce the catalyst loading in an effort to improve diastereoselectivity have been shown to result in significantly poorer yields. It is recommended to maintain the optimized temperature and catalyst concentration as reported in established protocols.
-
Purity of Starting Materials: Ensure the furan and diazoester starting materials are of high purity. Impurities can poison the catalyst and lead to side reactions.
-
-
Issue 2: Difficulty with the intramolecular aldol condensation to form the tricyclic core.
-
Question: The intramolecular aldol condensation to form the cyclopentene ring of the this compound core is proceeding with low yield. What conditions have been found to be effective?
-
Answer: This cyclization can be challenging. Reports indicate that various conditions may fail before finding an effective method.
-
Troubleshooting:
-
Base and Reaction Sequence: A successful approach involves a two-step sequence. First, treatment of the diketone precursor with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) can facilitate the aldol addition. This is followed by a dehydration step, which can be achieved by heating in the presence of a base like sodium methoxide (NaOMe) in methanol. This sequence has been reported to yield the desired tricyclic enone.
-
Screening Bases: If the NaHMDS/NaOMe protocol is not effective, a screening of other non-nucleophilic bases (e.g., LiHMDS, KHMDS) or hindered bases (e.g., LDA) may be necessary. Careful control of temperature is crucial to avoid side reactions.
-
-
Issue 3: Poor diastereoselectivity in key bond-forming reactions.
-
Question: How can I improve the diastereoselectivity of my key cyclization or addition reactions?
-
Answer: Diastereoselectivity is a common challenge in the synthesis of complex molecules like this compound.
-
Troubleshooting:
-
Chiral Auxiliaries: For reactions like the [4+3] cycloaddition, the use of a chiral auxiliary on the diazoester can control the stereochemical outcome. The choice of a bulkier chiral auxiliary may improve diastereoselectivity.
-
Catalyst Control: In metal-catalyzed reactions, the ligand environment of the metal can influence the stereochemical outcome. Experiment with different ligands or catalyst systems.
-
Substrate Control: The existing stereocenters in the substrate can direct the stereochemistry of subsequent reactions. Ensure the stereochemical integrity of your intermediates.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence diastereoselectivity. A systematic optimization of these parameters (a Design of Experiments or DoE approach) can be beneficial.
-
-
Issue 4: Low yields during esterification to introduce side chains in this compound analogues.
-
Question: I am having trouble with the esterification of the hydroxyl groups on the Englerin core to create analogues. What are some reliable methods?
-
Answer: The sterically hindered nature of the hydroxyl groups on the Englerin core can make esterification challenging.
-
Troubleshooting:
-
Yamaguchi Esterification: For sterically hindered alcohols, the Yamaguchi esterification is often a reliable method. This involves the formation of a mixed anhydride from the desired carboxylic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of a base like DMAP.
-
Standard Esterification Conditions: For less hindered positions, standard conditions using an acid chloride or anhydride with a base like triethylamine and DMAP in an aprotic solvent (e.g., CH₂Cl₂) can be effective.[1]
-
Protecting Groups: If there are multiple hydroxyl groups, selective protection and deprotection strategies will be necessary to achieve esterification at the desired position.
-
-
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for key steps in the synthesis of the this compound core, providing a basis for comparison and optimization.
Table 1: Rh(II)-Catalyzed [4+3] Cycloaddition
| Catalyst | Solvent | Temperature | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Rh₂(OOct)₄ | Hexane | Reflux | 90% | 3:1 | (Fierro, et al., 2012) |
| Rh₂(OAc)₂ | Not specified | Not specified | Decomposition | Not applicable | (Fierro, et al., 2012) |
Table 2: Intramolecular Aldol Condensation
| Step | Reagents | Solvent | Temperature | Yield | Reference |
| 1. Aldol Addition | NaHMDS | Not specified | Not specified | 36% (over two steps) | (Fierro, et al., 2012) |
| 2. Dehydration | NaOMe/MeOH | Methanol | Heat | (Fierro, et al., 2012) |
Table 3: Esterification for Analogue Synthesis
| Reaction | Reagents | Solvent | Temperature | Yield | Reference |
| Cinnamate Esterification | Cinnamoyl chloride, DMAP, Et₃N | CH₂Cl₂ | 45 °C | 45-85% | [1] |
| Yamaguchi Esterification | RCOOH, DMAP, NEt₃, 2,4,6-trichlorobenzoyl chloride | Toluene | 23 °C | Moderate | [1] |
Experimental Protocols
Protocol 1: Rh(II)-Catalyzed [4+3] Cycloaddition
This protocol is adapted from the formal synthesis of (-)-Englerin A by Fierro, et al. (2012).
-
To a solution of the furan (1.0 equiv) in refluxing hexane, add a solution of the diazoester (1.2 equiv) in hexane via syringe pump over a period of 4 hours.
-
The reaction mixture is catalyzed by rhodium(II) octanoate (Rh₂(OOct)₄, 2 mol%).
-
After the addition is complete, continue to reflux the mixture for an additional 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the oxa-tricyclic product. The diastereomers can typically be separated at this stage.
Protocol 2: Intramolecular Aldol Condensation and Dehydration
This protocol is for the formation of the tricyclic enone core.
-
Aldol Addition: Dissolve the diketone precursor (1.0 equiv) in a suitable anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv as a solution in THF) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude aldol addition product in methanol.
-
Add sodium methoxide (NaOMe, catalytic amount) and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the tricyclic enone.
Protocol 3: Yamaguchi Esterification for Analogue Synthesis
This protocol is a general procedure for the esterification of sterically hindered hydroxyl groups on the Englerin core.[1]
-
To a solution of the carboxylic acid (1.5 equiv) in anhydrous toluene under an inert atmosphere, add triethylamine (Et₃N, 2.0 equiv).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve the Englerin core alcohol (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 3.0 equiv) in anhydrous toluene.
-
Add the activated carboxylic acid mixture (the mixed anhydride) to the solution of the alcohol and DMAP.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired ester analogue.
Visualizations
Caption: Synthetic workflow for this compound core and analogue synthesis.
References
improving the diastereoselectivity of Englerin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the diastereoselectivity of Englerin A synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the synthesis of this compound where diastereoselectivity is a major challenge?
A1: Based on published synthetic routes, the key steps requiring careful control of diastereoselectivity are:
-
Cycloaddition Reactions: Specifically, [4+3] and [5+2] cycloadditions to form the core ring structure.
-
Directed Hydrogenation: Reduction of a sterically hindered tetrasubstituted alkene.
-
Base-Promoted Epoxynitrile Cyclization: Formation of the cyclopentane ring in a stereocontrolled manner.
Q2: What is a typical diastereomeric ratio for the Rh(II)-catalyzed [4+3] cycloaddition in the synthesis of this compound precursors?
A2: Reports in the literature indicate that the Rh(II)-catalyzed [4+3] cycloaddition to form the tricyclic core of this compound often proceeds with moderate diastereoselectivity. For example, a diastereomeric ratio of 3:1 has been reported.
Q3: How can I improve the diastereoselectivity of the hydrogenation of the tetrasubstituted alkene in the this compound synthesis?
A3: The hydrogenation of the sterically hindered tetrasubstituted alkene is a known challenge. While some attempts with various catalysts and hydrogen pressures have been unsuccessful, other approaches have yielded a single diastereomer in good yield. Strategies to consider include the use of specific catalysts known for reducing hindered olefins and optimizing reaction conditions such as solvent, temperature, and pressure. A detailed troubleshooting guide is provided below.
Troubleshooting Guides
Poor Diastereoselectivity in the [5+2] Cycloaddition
Problem: The [5+2] cycloaddition reaction to form the seven-membered oxabicyclic intermediate is yielding a low diastereomeric ratio (e.g., close to 2:1 of desired:undesired product).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Sub-optimal Catalyst | The choice of catalyst can significantly influence the facial selectivity of the cycloaddition. Experiment with different transition metal catalysts (e.g., Rh, Ru |
dealing with Englerin A degradation under different pH conditions
Technical Support Center: Englerin A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting potential issues related to the stability of this compound, particularly concerning its degradation under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a guaiane sesquiterpene with potent and selective cytotoxic activity against renal cancer cells. Its stability is crucial for obtaining reliable and reproducible results in biological assays and for the development of potential therapeutic applications. Degradation of this compound can lead to a loss of bioactivity and the formation of impurities with different pharmacological or toxicological profiles.
Q2: What are the key structural features of this compound that might be susceptible to degradation?
This compound possesses several functional groups that can be prone to degradation, including:
-
Ester linkages: These can be susceptible to hydrolysis under both acidic and basic conditions.
-
A hydroxyl group: This can be involved in various reactions.
-
A strained tricyclic ring system: Ring-opening reactions can occur under certain conditions.
Q3: What are the optimal pH conditions for storing and handling this compound solutions?
While specific degradation kinetics for this compound have not been extensively published, studies on similar sesquiterpene lactones suggest that the compound is likely more stable in slightly acidic conditions (pH 5-6). Neutral to alkaline conditions (pH ≥ 7.4) may lead to hydrolysis of the ester group. For short-term storage of solutions, a buffered solution in the slightly acidic range is recommended. For long-term storage, it is advisable to store this compound as a solid at -20°C or below, protected from light and moisture.
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks over time indicate degradation.
Q5: What are the likely degradation products of this compound?
Based on the structure of this compound and the known degradation pathways of similar sesquiterpenes, potential degradation products could result from the hydrolysis of the ester linkage, leading to the corresponding carboxylic acid and alcohol. Other rearrangements or ring-opening products might also be formed, especially under more extreme pH or temperature conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to its pH-dependent degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation of this compound due to inappropriate pH of the solvent or buffer. | Prepare fresh solutions of this compound before each experiment. If solutions need to be stored, use a buffer with a slightly acidic pH (e.g., pH 5.5) and store at 4°C for short periods. For longer storage, aliquot and freeze at -80°C. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in incubation times or pH of the media. | Standardize all experimental parameters, including the pH of all solutions and media, incubation times, and storage conditions of this compound stock solutions. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Analyze the degradation products by LC-MS/MS and NMR to elucidate their structures. This can help in understanding the degradation pathway and its impact on bioactivity. |
| Precipitation of this compound in aqueous solutions. | Poor solubility of this compound or its degradation products at a particular pH. | This compound is a lipophilic compound. Use of a co-solvent like DMSO or ethanol may be necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system. The pH of the final solution should be controlled to prevent precipitation. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in solutions of different pH.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Preparation of Test Solutions:
-
Dilute the stock solution with each of the phosphate buffer solutions (pH 5.0, 7.4, and 9.0) to a final concentration of 100 µg/mL.
-
Prepare a control solution by diluting the stock solution with the mobile phase to the same final concentration.
-
-
Incubation:
-
Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately quench the degradation by adding an equal volume of the initial mobile phase and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject the samples from each time point.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each pH condition.
-
Data Presentation:
Table 1: Hypothetical Degradation of this compound at 37°C
| Time (hours) | % this compound Remaining (pH 5.0) | % this compound
Technical Support Center: Enhancing the Potency of Englerin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Englerin A and its derivatives. Our goal is to help you overcome common experimental challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
This compound selectively activates the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[1][2][3] This activation leads to an influx of calcium ions into the cancer cells, causing membrane depolarization and ultimately inducing cell death through necrosis and apoptosis.[1][4][5] While initial studies suggested a role for Protein Kinase C (PKC) theta, the primary target is now understood to be the TRPC4/C5 channels.[1][2]
Q2: Why is the glycolate moiety at the C-9 position of this compound so critical for its activity?
The glycolate ester at the C-9 position is the most sensitive site for modification and is crucial for the potent and selective cytotoxicity of this compound against renal cancer cells.[6] Loss of this glycolate group, as seen in Englerin B, completely abrogates its anti-cancer activity.[1][6] Most modifications to this moiety lead to a significant decrease in potency.[6]
Q3: Are there any known strategies to improve the in vivo stability and oral bioavailability of this compound derivatives?
Yes, researchers have explored synthesizing analogs with reduced susceptibility to hydrolysis of the glycolate moiety. One approach has been the creation of aza-englerin analogs, where nitrogen is incorporated at the C9 position.[7] This modification has led to a compound with renal cancer cell selectivity that is also orally bioavailable in mice.[7]
Q4: What are the primary challenges associated with the therapeutic development of this compound?
A significant challenge is the in vivo toxicity of this compound. It has been shown to be lethal in rodents at doses near those required to activate the TRPC4 channel.[1][8] This toxicity is believed to be linked to its agonism of TRPC4 channels.[8] Additionally, this compound has poor plasma stability in rodents, which can complicate in vivo studies.[1]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Activity of a Newly Synthesized this compound Derivative
| Possible Cause | Troubleshooting Step |
| Modification of the Glycolate Moiety: | As the glycolate ester at C-9 is critical for activity, any modification in this region can drastically reduce potency.[6] |
| Solution: Re-evaluate the design of the derivative. If modifications to the glycolate are necessary, consider more conservative changes. Esterification of the glycolate hydroxyl has yielded some compounds with retained selectivity and potency.[6] | |
| Incorrect Stereochemistry: | The biological activity of this compound is stereospecific. The natural (-)-Englerin A is a potent activator of TRPC4/C5, while (+)-Englerin A is ineffective.[2] |
| Solution: Confirm the stereochemistry of your synthesized derivative using appropriate analytical techniques. Enzymatic resolution can be a key step to achieve the desired stereoisomer.[9] | |
| Compound Degradation: | This compound can be unstable in the plasma of certain species, like rats and mice.[1] The ester functionalities might also be susceptible to esterase activity.[10] |
| Solution: Assess the stability of your derivative in the relevant biological matrix (e.g., plasma, cell culture media) over the time course of your experiment. Consider using esterase inhibitors if degradation is suspected. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity: | The sensitivity of cancer cell lines to this compound is highly correlated with the expression levels of TRPC4 and TRPC5 channels.[1] |
| Solution: Verify the expression of TRPC4 and TRPC5 in your chosen cell line using techniques like qPCR or Western blotting. The A498 renal cancer cell line is known to be highly sensitive.[10] | |
| Assay Duration: | This compound-induced cytotoxicity can manifest within minutes.[2] Standard 48-hour or 72-hour assays might not capture the rapid onset of cell death. |
| Solution: Perform time-course experiments to determine the optimal endpoint for your cell viability assay. Consider using real-time cell analysis systems. | |
| Off-Target Effects at High Concentrations: | At higher concentrations, this compound can exhibit weak inhibitory effects on other TRP channels like TRPA1, TRPV3/V4, and TRPM8.[1] |
| Solution: Determine the EC50 or IC50 value of your derivative and work within a concentration range that is selective for TRPC4/C5. Use a TRPC4/C5 inhibitor like ML204 to confirm that the observed effects are mediated by these channels.[1][11] |
Quantitative Data Summary
Table 1: Potency of this compound and its Derivatives
| Compound | Target | EC50 (nM) | Cell Line | IC50 (nM) | Reference |
| (-)-Englerin A | TRPC4 | 11.2 | A498 | 10 | [2][10] |
| (-)-Englerin A | TRPC5 | 7.6 | - | - | [3] |
| This compound acetate (7) | TRPC5 | 480 | - | - | [6] |
| Dimethyl acrylate (9) | TRPC5 | 1250 | - | - | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A498) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using a non-linear regression fit.
Protocol 2: Intracellular Calcium Measurement
-
Cell Preparation: Seed cells expressing TRPC4 or TRPC5 in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium indicator dye (e.g., Fluo-3 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition: After washing to remove excess dye, add the this compound derivative at the desired concentration.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. The excitation and emission wavelengths will depend on the dye used.
-
Data Analysis: Calculate the change in fluorescence intensity over time relative to the baseline fluorescence before compound addition.
Visualizations
References
- 1. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 2. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urotoday.com [urotoday.com]
- 5. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Englerin derivatives for treatment of cancer - ICIQ [iciq.org]
- 9. Synthesis of four new this compound analogs: Using enzimatic resolution to simplify synthetic pathways [morressier.com]
- 10. Englerins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Englerin A Experiments: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Englerin A experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a natural product known for its potent and selective cytotoxic activity against renal cancer cells. Its primary mechanism involves acting as a potent and selective activator of TRPC4 and TRPC5 (Transient Receptor Potential Canonical 4 and 5) cation channels. This activation leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell. The resulting cellular overload of these ions is thought to induce cell death. While initially believed to be highly specific to renal cancer cells, broader studies have shown it inhibits the growth of a subset of tumor cell lines across many different lineages, with sensitivity strongly correlating to TRPC4 expression.
Q2: Why are my experimental results inconsistent with published data?
Inconsistencies can arise from several factors:
-
Cell Line Specificity: The cytotoxic effect of this compound is highly dependent on the expression levels of TRPC4 and TRPC1/TRPC4 heteromers. Different cell lines, even within the same cancer type, can have varied expression, leading to different sensitivities.
-
Compound Purity and Formulation: The synthesis of this compound is complex, and the purity of the compound can affect its potency. Additionally, its solubility and formulation are critical; it is often dissolved in a DMSO stock and then diluted in media or specific formulations for in vivo studies.
-
Experimental Conditions: Variations in cell density, incubation time, serum concentration, and the specific assay used can all contribute to different outcomes.
-
Mechanism Complexity: this compound can induce multiple forms of cell death, including necrosis and apoptosis, and can also trigger autophagy as a survival response. The dominant outcome can vary based on the experimental timeline and concentration used.
Q3: Is this compound exclusively cytotoxic to renal cancer cells?
While initially identified for its remarkable selectivity for renal cancer cell lines in the NCI-60 screen, subsequent large-scale profiling revealed that this compound is active against a subset of tumor cells from various lineages. The key determinant of sensitivity is the expression of the TRPC4 cation channel, not necessarily the tissue of origin.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IC50/GI50 Values in Cell Viability Assays
Question: My cell viability assays with this compound are showing high standard deviations between replicates or inconsistent IC50 values across experiments. What could be the cause?
Answer: High variability is a common issue stemming from several potential sources. Refer to the troubleshooting workflow below and consider the following factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as prolonged culturing can alter phenotype and gene expression, including TRPC4 levels.
-
Cell Confluency: Ensure uniform cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. A recommended density is around 5,000 cells per well in a 96-well plate.
-
-
Compound Handling:
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the stock is fully dissolved and that the final DMSO concentration in the culture medium is low (e.g., <0.1%) and consistent across all wells, including controls.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment, as the compound's stability in aqueous media may vary.
-
-
Assay Protocol:
-
Incubation Time: A 48-hour incubation period is commonly used to determine cytotoxicity. Ensure this timing is precise and consistent.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/XTT, ATP content for CellTiter-Glo). The kinetics of these readouts may differ. Using an ATP-based assay like CellTiter-Glo can sometimes provide more consistent results.
-
Troubleshooting Workflow: Inconsistent IC50 Values
Validation & Comparative
A Comparative Guide to Cross-Resistance Studies Involving Englerin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Englerin A's cytotoxic activity and explores the concept of cross-resistance with other anticancer drugs. While direct, head-to-head cross-resistance studies with established drug-resistant cell lines are not extensively documented in publicly available literature, this guide synthesizes the existing data on this compound's mechanism and efficacy to provide a framework for potential cross-resistance profiles.
Data Presentation: this compound Cytotoxicity
This compound demonstrates remarkable selectivity and potency against renal cancer cell lines. Its mechanism of action, primarily through the activation of TRPC4 and TRPC5 cation channels, is distinct from many conventional chemotherapeutic agents. This unique mechanism suggests a lower potential for cross-resistance with drugs that have different cellular targets.
The following table summarizes the Growth Inhibition (GI50) values for this compound in various cancer cell lines, highlighting its potent activity in sensitive renal cancer lines compared to other cancer types.
| Cell Line | Cancer Type | GI50 (nM) | Sensitivity to this compound |
| UO-31 | Renal | < 20 | High |
| A498 | Renal | 1 - 28 | High |
| 786-0 | Renal | 35 - 50 | High |
| CAKI-1 | Renal | < 20 | High |
| UOK262 | Renal | 35 - 50 | High |
| SF-295 | CNS | > 10,000 | Low |
Data compiled from multiple sources. The GI50 value is the concentration of a drug that inhibits cell growth by 50%.
Note: The lack of significant activity in non-renal cell lines like SF-295 underscores the selectivity of this compound. While these data do not directly measure cross-resistance, the high potency in specific renal lines suggests that common multi-drug resistance mechanisms may not significantly affect this compound's efficacy in its target cells. Resistance to this compound itself has been correlated with high expression of UGT enzymes, which facilitate its clearance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug resistance. Below are protocols for developing drug-resistant cell lines and evaluating cytotoxicity, based on established methodologies.
This protocol describes a common method for generating drug-resistant cell lines through continuous, stepwise exposure to a cytotoxic agent.
-
Objective: To establish a stable cancer cell line with significant resistance to a specific anticancer drug.
-
Principle: Parental cancer cells are exposed to incrementally increasing concentrations of a drug over several weeks or months. Cells that survive and proliferate at each stage are selected and expanded, leading to a resistant population.
Procedure:
-
Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of the chosen drug for the parental (
Target Deconvolution of Englerin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from various target deconvolution studies of Englerin A, a natural product with potent and selective cytotoxicity against specific cancer cell lines. We will delve into the experimental data that has led to the identification of its primary molecular targets and explore the associated signaling pathways. Detailed methodologies for key experiments are provided to support the interpretation of the presented data.
Unraveling the Primary Target of this compound: TRPC4 and TRPC5 Channels
Initial investigations into the mechanism of action of this compound proposed several potential targets. However, a convergence of evidence from multiple independent studies has identified the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5, as the direct targets of this compound.
A large-scale phenotypic cell profiling experiment involving over 500 cancer cell lines revealed a strong correlation between sensitivity to this compound and the expression of the TRPC4 cation channel. This foundational finding shifted the focus of subsequent research. Genetic experiments have since demonstrated that the expression of TRPC4 is both necessary and sufficient for this compound-induced growth inhibition.
This compound acts as a potent agonist of both TRPC4 and TRPC5 channels, with EC50 values in the nanomolar range. Activation of these non-selective cation channels by this compound leads to an influx of calcium (Ca2+) and sodium (Na+) ions, resulting in membrane depolarization. This sustained elevation of intracellular calcium is a critical event in triggering cell death in sensitive cancer cells.
Comparative Efficacy of this compound on TRPC Channels:
| Target | This compound Activity | EC50 | Reference |
| TRPC4 | Agonist | 11.2 nM | |
| TRPC5 | Agonist | 7.6 nM | |
| TRPC1/4/5 | Agonist | - | |
| TRPC6 | No significant activity | - | |
| TRPA1 | Weak Inhibitor | 3-4 µM (IC50) | |
| TRPV3 | Weak Inhibitor | 3-4 µM (IC50) | |
| TRPV4 | Weak Inhibitor | 3-4 µM (IC50) | |
| TRPM8 | Weak Inhibitor | 3-4 µM (IC50) |
Alternative Hypothesis: The Role of Protein Kinase C theta (PKCθ)
Prior to the definitive identification of TRPC4/5 as the primary targets, another study proposed that this compound directly activates Protein Kinase C theta (PKCθ). This alternative hypothesis suggested that this compound-dependent activation of PKCθ leads to an insulin-resistant phenotype, thereby limiting glucose accessibility for tumor cells. Simultaneously, it was proposed to activate heat shock factor 1 (HSF1), a transcription factor that promotes glucose dependence. This dual action of promoting glucose addiction while simultaneously causing glucose starvation was hypothesized to be the mechanism of this compound's synthetic lethality in highly glycolytic tumors.
While the PKCθ hypothesis provided an intriguing mechanism, the evidence supporting TRPC4/5 as the direct and primary targets is more robust and has been corroborated by multiple research groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for target identification.
comparative analysis of different Englerin A total synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Englerin A, a guaiane sesquiterpenoid isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community due to its potent and selective cytotoxicity against renal cancer cell lines. Its unique tricyclic architecture, featuring a fused 5-7-5 ring system with an ether bridge, has presented a formidable challenge and an attractive target for synthetic chemists. This guide provides a comparative analysis of several prominent total synthesis routes developed for this compound, with a focus on key strategies, efficiency, and experimental methodologies.
Quantitative Comparison of this compound Total Syntheses
The following table summarizes the key quantitative metrics for several notable total syntheses of this compound, offering a direct comparison of their efficiencies.
| Principal Investigator(s) | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Enantioselectivity |
| Christmann (2009)[1] | Diastereoselective epoxidation and transannular cyclization | 15 | 10.9 | Enantioselective |
| Echavarren and Ma (2010)[1] | Gold-catalyzed domino reaction | 18 (Echavarren), 15 (Ma) | 7 (Echavarren), 8.1 (Ma) | Enantioselective |
| Nicolaou and Chen (2010)[1] | [5+2] Cycloaddition | 17 | 2.9 (racemic) | Racemic and formal enantioselective |
| Chain (2011)[1] | Carbonyl-enabled bond formations | 8 | 20 | Enantioselective |
| Hatakeyama (2012) | Epoxynitrile cyclization | 24 | 14 | Enantioselective |
| Anada and Hashimoto (2015) | Carbonyl ylide cycloaddition | 25 | 5.2 | Enantioselective |
| Iwasawa (2016) | [3+2] Cycloaddition of a platinum-containing carbonyl ylide | 14 | 16.2 (racemic) | Racemic |
Key Synthetic Strategies and Experimental Protocols
The diverse strategies employed to conquer the molecular complexity of this compound highlight the ingenuity of modern synthetic chemistry. Below are detailed experimental protocols for key transformations in some of the most influential syntheses.
Christmann's Diastereoselective Transannular Epoxide Opening
The first total synthesis of (+)-Englerin A by Christmann and coworkers established the absolute configuration of the natural product.[1] A key step in their approach was a diastereoselective transannular epoxide opening to construct the characteristic oxabicyclic core.
Experimental Protocol:
-
Reaction: Transannular Epoxide Ring Opening
-
Reactant: A macrocyclic epoxide precursor.
-
Reagents and Conditions: To a solution of the macrocyclic epoxide in dichloromethane at -78 °C is added a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic ether.
Echavarren and Ma's Gold-Catalyzed Domino Reaction
Independently reported in 2010, the syntheses by the Echavarren and Ma groups featured a remarkably efficient gold-catalyzed domino reaction to construct the core of this compound from acyclic precursors.[1]
Experimental Protocol:
-
Reaction: Gold(I)-Catalyzed Domino Cyclization
-
Reactant: A 1,6-enyne precursor.
-
Reagents and Conditions: To a solution of the 1,6-enyne in a suitable solvent such as dichloromethane or toluene at room temperature is added a catalytic amount of a gold(I) catalyst, for example, [Ph3PAuNTf2]. The reaction mixture is stirred until the starting material is consumed.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tricyclic product.
Nicolaou and Chen's [5+2] Cycloaddition
The Nicolaou group employed an intermolecular [5+2] cycloaddition between an oxidopyrylium ion and an alkene to assemble the seven-membered ring of the this compound core.[1]
Experimental Protocol:
-
Reaction: Intermolecular [5+2] Cycloaddition
-
Reactants: A pyrone precursor and a dienophile (e.g., a vinyl ether).
-
Reagents and Conditions: The pyrone precursor is treated with a suitable activating agent, such as triflic anhydride, in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent like dichloromethane at low temperature to generate the oxidopyrylium ylide in situ. The dienophile is then added, and the reaction is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Chain's Carbonyl-Enabled Synthesis
The most concise synthesis to date was reported by the Chain group, featuring a sequence of carbonyl-enabled bond formations.[1] A key step involves a diastereoselective Michael addition.
Experimental Protocol:
-
Reaction: Diastereoselective Michael Addition
-
Reactants: A substituted 3-furanone and 5-methylcyclopentenecarboxaldehyde.
-
Reagents and Conditions: The furanone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting enolate is then treated with the aldehyde.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic extracts are dried, concentrated, and purified by chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow and key strategic bond formations in the total synthesis of this compound.
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Key bond-forming strategies in different this compound syntheses.
References
Safety Operating Guide
Navigating the Safe Disposal of Englerin A: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
Englerin A, a natural product with potent and selective cytotoxicity against renal cancer cells, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] Due to the limited availability of specific disposal data for this compound, a precautionary approach, treating it as a hazardous chemical waste, is imperative. This guide provides essential safety and logistical information, including operational and disposal plans, to address specific procedural questions for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Parameter | Recommendation/Data | Source |
| Personal Protective Equipment (PPE) | Latex or Nitrile Gloves, Lab Coat/Suit, Safety Glasses/Goggles, N100 Respirator (if engineering controls are unavailable) | [3] |
| Storage | Desiccate at -20°C | [1] |
| Solubility | Soluble in ethyl acetate and methanol; slightly soluble in water | [1] |
| Known Hazards | Potent cytotoxic effects on renal cancer cells; adverse reactions observed in mice and rats. Inhalation of smoke from the plant source is reported to cause death. | [1][3] |
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step methodology for the safe disposal of this compound in various forms.
Disposal of Solid this compound Waste
-
Step 1: Collection and Labeling:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Step 2: Packaging:
-
Ensure the container is tightly sealed to prevent any leakage of powder.
-
Place the primary container into a secondary, larger container with absorbent material in case of a breach.
-
-
Step 3: Storage Pending Disposal:
-
Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
This area should be secure, well-ventilated, and have restricted access.
-
-
Step 4: Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, state, and federal regulations.
-
Disposal of this compound Solutions
-
Step 1: Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container should be made of a material compatible with the solvent used (e.g., glass for organic solvents).
-
-
Step 2: Neutralization (if applicable and safe):
-
Due to the lack of specific neutralization protocols for this compound, chemical neutralization is not recommended without further research and validation.
-
-
Step 3: Packaging and Storage:
-
Follow the same packaging and storage procedures as for solid waste.
-
-
Step 4: Final Disposal:
-
Dispose of the liquid hazardous waste through your institution's certified hazardous waste vendor.
-
Disposal of Contaminated Labware and PPE
-
Step 1: Decontamination:
-
Whenever possible, rinse disposable labware (e.g., pipette tips, centrifuge tubes) three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) to remove residual compound.
-
Collect the rinsate as hazardous liquid waste.
-
-
Step 2: Segregation of Waste:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated sharps container labeled "Hazardous Waste - this compound Contaminated."
-
Solid Waste: Disposable lab coats, gloves, bench paper, and rinsed disposable labware should be collected in a designated hazardous waste bag or container.
-
-
Step 3: Final Disposal:
-
Dispose of all contaminated solid waste and sharps through the appropriate hazardous waste stream as determined by your institution's EHS guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
